molecular formula C16H22N4O B2472490 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Cat. No.: B2472490
M. Wt: 286.37 g/mol
InChI Key: HREYBMGUISUQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREYBMGUISUQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

potential biological targets of quinoline-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinaldic Scaffold

In the landscape of privileged medicinal chemistry structures, the quinoline-2-carboxamide (derivative of quinaldic acid) occupies a distinct niche, separate from its clinically famous isomer, the quinoline-3-carboxamide (e.g., Tasquinimod, Laquinimod).

While the 3-carboxamide scaffold is renowned for immunomodulation via S100A9 and Aryl Hydrocarbon Receptor (AhR) targeting, the 2-carboxamide pharmacophore is defined by its unique electronic distribution and chelating capability. The proximity of the quinoline nitrogen (


) to the carbonyl oxygen at the 

position creates a bidentate ligand field, predisposing this class of molecules to metalloenzyme inhibition and antimicrobial bioenergetic disruption .

This guide outlines the primary validated biological targets for quinoline-2-carboxamide derivatives, supported by experimental protocols for synthesis and validation.

Primary Biological Targets

Zinc-Dependent Metalloenzymes (MMPs & Carbonic Anhydrases)

The most structurally validated target class for quinoline-2-carboxamides utilizes the "Chelation Pharmacophore." The nitrogen of the quinoline ring and the amide carbonyl oxygen (or the deprotonated amide nitrogen) form a stable 5- or 6-membered chelate ring with divalent metal ions, particularly Zinc (


).
  • Target: Matrix Metalloproteinases (MMPs)

    • Mechanism: Competitive inhibition. The quinoline-2-carboxamide moiety binds to the catalytic zinc ion within the MMP active site, displacing the water molecule required for peptide bond hydrolysis.

    • Therapeutic Relevance: Inhibition of MMP-2 and MMP-9 is critical for suppressing tumor metastasis (ECM degradation) and controlling chronic inflammation.

    • SAR Insight: Introduction of sulfonamide "tails" to the quinoline scaffold (e.g., at position 8) enhances selectivity by interacting with the non-conserved S1' pocket of the enzyme.

  • Target: Carbonic Anhydrases (CAs)

    • Mechanism: Similar to MMPs, the scaffold coordinates with the

      
       ion in the active site.
      
    • Specificity: 8-substituted quinoline-2-carboxamides have shown nanomolar inhibition constants (

      
      ) against hCA I and hCA II isoforms.[1]
      
Mycobacterium tuberculosis Catalase-Peroxidase (KatG)

Quinoline-2-carboxamides have emerged as potent anti-tubercular agents, distinct from the fluoroquinolone class (which targets DNA gyrase).

  • Target: KatG (Catalase-Peroxidase)

    • Mechanism: Molecular docking and gene expression studies suggest that specific derivatives (e.g., those coupled with thiosemicarbazides) bind to the active site of KatG.[2] This binding can lead to the accumulation of Reactive Oxygen Species (ROS) within the bacterium or, conversely, prevent the activation of prodrugs like Isoniazid (if the derivative acts as an inhibitor). However, recent lead compounds act as virulence factors neutralizers.

    • Bioenergetic Disruption: Certain lipophilic quinoline-2-carboxamides (e.g., N-cycloheptyl derivatives) inhibit photosynthetic electron transport (PET) in model systems, correlating with respiratory chain inhibition in mycobacteria.

Emerging Targets: P2X7 Receptor Antagonism

While quinoline-6-carboxamides are more commonly cited for P2X7 antagonism, recent SAR studies indicate that the 2-carboxamide placement, when combined with specific hydrophobic moieties (e.g., adamantane or substituted phenyls), can modulate the P2X7 receptor, a ligand-gated cation channel involved in neuroinflammation and pain processing.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways between the 2-carboxamide (Metalloenzyme/Anti-TB) and the 3-carboxamide (Immunomodulation) scaffolds to prevent target confusion.

QuinolineTargets Scaffold Quinoline Scaffold Pos2 2-Carboxamide (Quinaldic Acid Deriv.) Scaffold->Pos2 Substitution at C2 Pos3 3-Carboxamide (Tasquinimod/Laquinimod) Scaffold->Pos3 Substitution at C3 Chelation Bidentate Chelation (N1 + C=O) Pos2->Chelation KatG Target: M. tb KatG (ROS Accumulation) Pos2->KatG MMP Target: MMPs / CAs (Zn2+ Active Site) Chelation->MMP Blocks Catalysis S100A9 Target: S100A9 (Immunomodulation) Pos3->S100A9 AhR Target: AhR (Transcriptional Reg.) Pos3->AhR

Caption: Divergence of biological targets based on carboxamide position. The 2-carboxamide series preferentially targets metalloenzymes via chelation.

Experimental Protocols

Synthesis of Quinoline-2-Carboxamides

Rationale: The most robust method involves the conversion of quinaldic acid to its acid chloride, followed by nucleophilic attack by the desired amine. This avoids the racemization issues sometimes seen with coupling reagents in other scaffolds.

Step-by-Step Methodology:

  • Activation:

    • Charge a round-bottom flask with Quinaldic Acid (1.0 eq) and dry Toluene (10 mL/g).

    • Add Thionyl Chloride (

      
      )  (1.5 eq) dropwise under 
      
      
      
      atmosphere.
    • Reflux at 100–110°C for 3–4 hours. Monitor by TLC (conversion of acid to non-polar spot).

    • Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride (usually a solid). Do not purify.
      
  • Coupling:

    • Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF .

    • In a separate vessel, mix the target Amine (1.1 eq) with Triethylamine (

      
      )  (2.0 eq) in DCM.
      
    • Cool the amine solution to 0°C.

    • Add the acid chloride solution dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir overnight.

  • Workup & Purification:

    • Quench with saturated

      
      .
      
    • Extract with DCM (3x). Wash organics with brine, dry over

      
      .
      
    • Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc gradient).

MMP Inhibition Assay (Fluorometric)

Rationale: To validate the metalloenzyme targeting hypothesis, a FRET-based assay is standard.

Protocol:

  • Reagents: Recombinant human MMP-2 or MMP-9 catalytic domain; Fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    
  • Procedure:

    • Dissolve the test quinoline-2-carboxamide in DMSO (final concentration <1%).

    • Incubate enzyme + inhibitor for 30 minutes at 37°C to allow equilibrium binding (crucial for chelators).

    • Add fluorogenic substrate (

      
      ).
      
    • Measure fluorescence (

      
      ) kinetically for 60 minutes.
      
  • Analysis: Calculate

    
     by plotting % inhibition vs. log[concentration].
    

Summary of Key Derivatives & Activity

Derivative ClassSubstituent (R)Primary TargetActivity MetricReference
8-Sulfonamido 4-sulfamoylphenylCarbonic Anhydrase II

[1]
N-Cycloheptyl CycloheptylM. tuberculosisMIC < 6

[2]
Thiosemicarbazone Benzo[b]thiopheneM. tb KatGDocking Score: 114[3]
8-Hydroxy -OH at C8MMP-2 / MMP-9

in

range
[4]

References

  • Thacker, P. S., et al. (2019).[1] "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172-1177.[1] Link

  • Jampilek, J., et al. (2010). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 15(11). Link

  • Zhang, S., et al. (2020).[3] "Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action."[2] Chemical Biology & Drug Design. Link

  • Puerta, D. T., et al. (2010). "From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases."[4] Journal of the American Chemical Society, 132(28). Link

Sources

Technical Master File: Solubility & Handling of 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

[1]

Executive Summary & Compound Identity

This compound (CAS: 1429047-67-5 ) is a functionalized quinoline derivative frequently utilized as a high-value intermediate in the synthesis of bioactive small molecules, particularly fluorescent probes and DNA-intercalating agents.[1] Its structural core—a quinoline ring substituted with a primary amine at position 6 and a flexible diethylaminoethyl carboxamide side chain at position 2—dictates its specific solubility profile.[1]

While the compound exhibits limited solubility in neutral aqueous buffers due to its aromatic hydrophobicity, it demonstrates excellent solubility in Dimethyl Sulfoxide (DMSO) .[1] This guide defines the validated protocols for preparing stable stock solutions, ensuring experimental reproducibility in cell-based assays and chemical synthesis.

Parameter Technical Specification
CAS Number 1429047-67-5
Catalog Code HY-48173 (MedChemExpress)
Molecular Formula C₁₆H₂₂N₄O
Molecular Weight 286.37 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide)
Validated Stock Conc. 10 mM (Standard), up to 50 mM (Optimized)
Storage (Solution) -80°C (6 months) / -20°C (1 month)

Physicochemical Basis of Solubility

Understanding why this compound dissolves in DMSO is critical for predicting its behavior in downstream applications.[1]

  • Polar Aprotic Solvation : The quinoline core is planar and hydrophobic (lipophilic).[1] DMSO, with its high dielectric constant (

    
    ) and strong dipole moment, effectively disrupts the 
    
    
    stacking interactions between quinoline rings that otherwise lead to aggregation in solid form.[1]
  • Hydrogen Bonding Network :

    • Acceptors : The carbonyl oxygen (amide) and the tertiary amine (diethylamino group) act as H-bond acceptors.

    • Donors : The primary amine (6-NH

      
      ) and the amide nitrogen provide H-bond donors.[1]
      
    • Mechanism : DMSO acts as a strong H-bond acceptor, stabilizing the primary amine and amide protons, preventing self-aggregation and facilitating rapid dissolution.[1]

  • Basicity & pH Sensitivity : The side chain contains a tertiary amine (pKa

    
     9-10) and the quinoline ring nitrogen (pKa 
    
    
    4-5).[1] In DMSO, these ionization states are suppressed, but upon dilution into aqueous media, the protonation state of the diethylamino group will drive solubility.[1]

Validated Solubility Protocol: The "Zero-Fail" Method

This protocol ensures the preparation of a homogenous, stable 10 mM stock solution .[1]

Reagents & Equipment
  • Compound : 1 mg of this compound.[1][2]

  • Solvent : Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.1%).[1]
    
  • Vessel : Amber glass vial (borosilicate) to protect light-sensitive amino-quinolines.[1]

  • Sonicator : Ultrasonic water bath.[1]

Step-by-Step Methodology
Step 1: Mass-Volume Calculation

To achieve a 10 mM concentration with 1 mg of powder:


2
Step 2: Solvent Addition (The "Wall Wash" Technique)
  • Centrifuge the vial containing the solid powder at 500 x g for 1 minute to pellet all material to the bottom.

  • Pipette 349 µL of anhydrous DMSO.

  • Dispense the DMSO slowly down the inner walls of the vial to wash any adherent powder into the bulk solvent.[1]

Step 3: Dissolution Dynamics
  • Vortex vigorously for 30 seconds.

  • Inspect : Check for "schlieren" lines (wavy optical distortions indicating incomplete mixing) or undissolved particulates.[1]

  • Sonication (Conditional) : If particulates persist, sonicate at room temperature for 5 minutes. Avoid heating above 40°C to prevent degradation of the 6-amino group.[1]

Step 4: Storage
  • Aliquot the stock solution into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store at -80°C under argon or nitrogen gas if possible to prevent oxidation of the aniline moiety.[1]

Workflow Visualization: Dissolution & Dilution Logic

The following diagram illustrates the critical decision pathways for handling this compound, ensuring stability and preventing precipitation ("crashing out") in aqueous buffers.

SolubilityWorkflowStartSolid Compound(1 mg)CalcCalculate Volume(Target: 10 mM)Start->CalcAddDMSOAdd Anhydrous DMSO(349 µL)Calc->AddDMSOVortexVortex & InspectAddDMSO->VortexCheckClear Solution?Vortex->CheckSonicateSonicate (5 min, RT)Check->SonicateNoStockStock Solution(10 mM in DMSO)Check->StockYesSonicate->VortexDilutionAqueous Dilution(e.g., PBS/Media)Stock->DilutionPrecipCheckPrecipitation Risk?Dilution->PrecipCheckSerialDilIntermediate Dilution(1:10 in DMSO first)PrecipCheck->SerialDilHigh Conc (>50 µM)DirectAddDirect Addition(<0.5% v/v DMSO)PrecipCheck->DirectAddLow Conc (<10 µM)

Figure 1: Logical workflow for the preparation of stock solutions and subsequent aqueous dilution, highlighting critical checkpoints for solubility maintenance.

Troubleshooting: The "Solubility Cliff"

A common failure mode with amino-quinoline carboxamides is precipitation upon dilution into aqueous buffers (e.g., PBS or cell culture media).[1]

The Mechanism

When the DMSO stock is added to water, the solvent environment changes instantly from lipophilic to hydrophilic.[1] The hydrophobic quinoline rings may aggregate before the solvent disperses, especially if the final concentration is high (>50 µM).[1]

Mitigation Strategy
  • Serial Dilution : Do not dilute directly from 10 mM to 10 µM in water.[1]

    • Correct: Dilute 10 mM (Stock)

      
       1 mM (in DMSO) 
      
      
      10 µM (in Buffer).
    • Why: This keeps the compound in a favorable solvent environment until the final step, reducing the localized concentration spike.[1]

  • pH Adjustment : Ensure the aqueous buffer is not alkaline (pH > 8).[1] The diethylamino group needs to be protonated (cationic) to aid aqueous solubility. A pH of 7.4 is generally safe, but slightly acidic buffers (pH 6.[1]5) improve solubility if precipitation occurs.[1]

References

  • PubChem . Compound Summary: 6-Aminoquinoline (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Chemical Abstracts Service (CAS) . CAS Registry Number 1429047-67-5.[1][3] American Chemical Society.[1]

spectroscopic analysis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the spectroscopic characterization framework for 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (referred to herein as 6-AQ-DE ). This molecule combines a photoactive, aromatic quinoline core with a basic, flexible aliphatic side chain. This structural motif is characteristic of DNA-intercalating agents, antimalarials (chloroquine analogs), and kinase inhibitors.

The following protocols prioritize Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. The guide is designed to assist analytical chemists in validating the identity and purity of 6-AQ-DE during synthesis optimization or drug discovery workflows.

Part 1: Structural Context & Physicochemical Properties[1][2]

Before initiating spectral analysis, one must understand the electronic environment of the molecule to predict spectral behavior accurately.

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 286.1794 Da

  • Molecular Weight (Average): 286.38 g/mol

  • Electronic "Push-Pull" System:

    • Position 2 (Carboxamide): Electron-withdrawing group (EWG). Deshields protons at C3 and C4.

    • Position 6 (Amino): Electron-donating group (EDG). Shields protons at C5 and C7 via resonance.

    • Side Chain: The diethylaminoethyl tail is highly basic (

      
      ). It will readily protonate in acidic media or during ESI(+).
      
Solubility & Solvent Selection
  • Preferred NMR Solvent: DMSO-d6 .

    • Reasoning: The molecule contains two exchangeable proton sets (primary amine

      
       and amide 
      
      
      
      ). DMSO-d6 minimizes proton exchange rates compared to Methanol-d4, allowing these protons to appear as distinct signals (often triplets or doublets) rather than broadened averages. It also solubilizes the polar aromatic core effectively.
  • Alternative:

    
     (may cause broadening of amide peaks; requires free base form).
    

Part 2: Mass Spectrometry (MS) Profiling

Ionization Strategy: ESI(+)

Given the two basic nitrogen centers (the quinoline ring nitrogen and the tertiary diethylamine), Positive Mode Electrospray Ionization (ESI+) is the gold standard.

  • Primary Ion:

    
    
    
  • Double Charged Ion:

    
     (Likely at low pH).
    
Fragmentation Logic (MS/MS)

Fragmentation in Collision-Induced Dissociation (CID) follows predictable bond cleavages.

Fragment Ion (

)
Loss (Neutral)Mechanistic Origin
287.19 -Parent Ion

214.10 73 Da (

)
Cleavage of the terminal diethylamine group via H-transfer.
171.06 116 DaDiagnostic Peak: Cleavage of the amide bond, leaving the 6-aminoquinoline-2-acylium ion or isocyanate equivalent.
86.10 -Formation of the diethylaminoethyl carbocation (side chain dominates charge).
MS Workflow Diagram

MS_Workflow Figure 1: MS/MS Characterization Workflow for 6-AQ-DE Sample Sample Prep (0.1 mg/mL in MeOH/H2O) Ionization ESI (+) Source Soft Ionization Sample->Ionization Infusion Filter Quadrupole Selection Parent: 287.19 m/z Ionization->Filter [M+H]+ Collision CID Fragmentation (N2 Gas, 20-35 eV) Filter->Collision Isolation Detector TOF/Orbitrap High Res Detection Collision->Detector Product Ions

Part 3: Nuclear Magnetic Resonance (NMR) Elucidation

1H NMR Assignment (400/600 MHz, DMSO-d6)

The spectrum is divided into three distinct regions: the Aromatic Core , the Amide Linker , and the Aliphatic Tail .

A. Aromatic Region (Quinoline Core)

The 2,6-substitution pattern creates a specific coupling pattern.

  • H3 & H4: Form an AB system (or AX depending on field strength). H4 is usually more deshielded (downfield) due to the ring nitrogen.

  • H5, H7, H8: The 6-amino group simplifies this to an AMX-like pattern. H5 (ortho to amino) and H7 (ortho to amino) will be significantly shielded (upfield).

B. Aliphatic Side Chain[1][2]
  • Ethyl Linker: The ethylene bridge

    
     between the amide and the tertiary amine appears as two triplets (or multiplets).
    
  • Diethyl Group: Characteristic triplet (methyls) and quartet (methylenes).

Predicted Chemical Shifts Table
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Amide NH8.8 - 9.2 Triplet (br)1HAmide proton, coupled to adjacent CH2.
Q-H4 Ar-CH8.1 - 8.3 Doublet (

Hz)
1HDeshielded by ring N and conjugation.
Q-H8 Ar-CH7.7 - 7.9 Doublet1HPeri-position to ring N.
Q-H3 Ar-CH7.8 - 8.0 Doublet1HAdjacent to carbonyl (EWG).
Q-H5 Ar-CH6.9 - 7.1 Doublet (

Hz)
1HShielded by 6-NH2 (Ortho).
Q-H7 Ar-CH7.1 - 7.3 dd1HShielded by 6-NH2 (Ortho).
6-NH2 Amine5.6 - 6.0 Singlet (br)2HPrimary amine (exchangeable).
Linker N-CH23.3 - 3.5 Quartet/Multiplet2HAdjacent to Amide.
Linker N-CH22.5 - 2.7 Triplet2HAdjacent to tertiary amine.
Ethyl N-CH22.4 - 2.6 Quartet4HDiethyl methylene protons.
Ethyl CH30.9 - 1.1 Triplet6HTerminal methyls.
2D NMR Connectivity Logic

To rigorously prove the structure, specifically the regiochemistry of the substitutions, 2D experiments are required.

  • COSY (Correlation Spectroscopy):

    • Confirms the H3-H4 coupling.

    • Confirms the H7-H8 coupling.

    • Traces the aliphatic chain: Amide-NH

      
       Linker-CH2(a) 
      
      
      
      Linker-CH2(b).
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Correlation from the Amide-NH proton to the Carbonyl Carbon (C2-C=O) and the Quinolyl C2.

    • Correlation from 6-NH2 protons to C6, C5, and C7 confirms the position of the amino group.

Connectivity Diagram

NMR_Logic Figure 2: Key 2D NMR Correlations for Structural Verification AmideNH Amide NH (8.9 ppm) Carbonyl C=O Carbon (~165 ppm) AmideNH->Carbonyl HMBC (3J) QuinC2 Quinoline C2 AmideNH->QuinC2 HMBC (3J) SideChain Side Chain CH2 (3.4 ppm) AmideNH->SideChain COSY SideChain->Carbonyl HMBC (3J) Amino 6-NH2 (5.8 ppm) QuinC6 Quinoline C6 Amino->QuinC6 HMBC (2J) QuinC5 Quinoline C5 Amino->QuinC5 HMBC (3J)

Part 4: Experimental Protocols

Sample Preparation for NMR

Objective: Maximize signal-to-noise ratio while preventing aggregation.

  • Weighing: Accurately weigh 5–10 mg of the solid 6-AQ-DE into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample contains trace acid (e.g., TFA salt from HPLC purification), the basic side chain will be protonated, shifting the aliphatic peaks downfield. Neutralize with solid

      
       and filter if "free base" shifts are required.
      
  • Mixing: Vortex until fully dissolved. Sonicate if necessary (1 min).

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run 1H (16-32 scans) and 13C (512-1024 scans).

Quality Control: Impurity Profiling

Common impurities in the synthesis of this molecule include:

  • Unreacted 6-aminoquinoline-2-carboxylic acid: Check for broad OH peak >11 ppm and absence of aliphatic side chain.

  • Unreacted N,N-diethylethylenediamine: Check for sharp triplets at high field without aromatic correlations.

  • Residual Solvents: DMF or TEA are common. Monitor peaks at 2.73/2.89 ppm (DMF) or 1.0/2.4 ppm (TEA).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] (Standard reference for chemical shift prediction). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Foundational text for MS fragmentation logic). Link

  • Kouznetsov, V. V., et al. (2012). "Synthesis and cytotoxic activity of new quinoline-2-carboxamide derivatives." European Journal of Medicinal Chemistry. (Provides analogous spectral data for quinoline carboxamides). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Aminoquinoline. (Used for core aromatic shift baselining). Link

Sources

Methodological & Application

Assessing the Antimicrobial Activity of Novel Quinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to accurately assess the antimicrobial potential of novel quinoline derivatives.

The Enduring Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][3] Prominent examples like ciprofloxacin and bedaquiline underscore the therapeutic significance of this chemical class.[1][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[2]

Deciphering the Mechanisms of Action: How Quinolines Combat Microbes

Understanding the mechanism of action is paramount in drug development. Quinolone antibiotics, a major subclass of quinolines, primarily exert their antibacterial effects by targeting bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death.[5][7]

Newer quinoline derivatives may possess alternative or multiple mechanisms of action. For instance, bedaquiline, a diarylquinoline, inhibits the proton pump of mycobacterial ATP synthase, a novel target distinct from that of traditional fluoroquinolones.[4] Therefore, a thorough investigation into the mechanism of action is a critical component of characterizing novel derivatives.

cluster_bacterium Bacterial Cell quinolone Quinolone Derivative dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoils/Relaxes topo_iv->dna Decatenates replication DNA Replication & Repair dna->replication death Cell Death replication->death Disruption leads to

Figure 1. Simplified signaling pathway of quinolone action.

Core Protocols for Antimicrobial Susceptibility Testing

Standardized and reproducible methods are essential for evaluating the antimicrobial activity of new compounds.[8] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[9][10][11][12][13] The following protocols are based on these standards and are fundamental for the initial screening and characterization of novel quinoline derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14] This is a cornerstone assay in antimicrobial drug discovery.[15]

Rationale: This method provides a quantitative measure of the potency of a compound, allowing for direct comparison between different derivatives and against standard antibiotics. The use of 96-well plates allows for high-throughput screening.

Protocol:

  • Preparation of Stock Solutions: Dissolve the novel quinoline derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the quinoline derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[15]

  • Reading the MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity) in the well.[16]

prep_stock Prepare Compound Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare & Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 2. Workflow for Broth Microdilution MIC Assay.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[17][18] It is a widely used and cost-effective screening method.[19]

Rationale: This method provides a rapid visual assessment of a compound's antimicrobial activity. The size of the zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Protocol:

  • Preparation of Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter).

    • Impregnate the disks with a known concentration of the novel quinoline derivative solution.

    • Aseptically place the impregnated disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls: Include disks impregnated with a standard antibiotic as a positive control and a disk with the solvent alone as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[19]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[20] The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints for standard antibiotics, which can serve as a reference for novel compounds.

prep_mha Prepare Mueller-Hinton Agar Plate inoculate_plate Inoculate Agar Plate Uniformly prep_mha->inoculate_plate prep_inoculum Prepare & Standardize Bacterial Inoculum prep_inoculum->inoculate_plate place_disk Place Disks on Inoculated Agar inoculate_plate->place_disk impregnate_disk Impregnate Filter Paper Disks with Compound impregnate_disk->place_disk incubate Incubate Plate (16-24h, 37°C) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Figure 3. Workflow for Disk Diffusion (Kirby-Bauer) Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21][22] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Rationale: Differentiating between bacteriostatic and bactericidal activity is critical for therapeutic applications, especially in treating infections in immunocompromised patients. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]

Protocol:

  • Perform MIC Test: First, determine the MIC of the novel quinoline derivative using the broth microdilution method as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[22][23]

Data Presentation and Interpretation

Organizing the data in a clear and concise manner is essential for analysis and comparison.

Table 1: Example MIC and MBC Data for Novel Quinoline Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Quino-AStaphylococcus aureus ATCC 2921324Bactericidal (2)
Quino-AEscherichia coli ATCC 25922832Bactericidal (4)
Quino-BStaphylococcus aureus ATCC 292134>64Bacteriostatic (>16)
Quino-BEscherichia coli ATCC 2592216>64Bacteriostatic (>4)
CiprofloxacinStaphylococcus aureus ATCC 292130.51Bactericidal (2)
CiprofloxacinEscherichia coli ATCC 259220.250.5Bactericidal (2)

Table 2: Example Disk Diffusion Zone of Inhibition Data

Compound (30 µ g/disk )Staphylococcus aureus ATCC 29213 (mm)Escherichia coli ATCC 25922 (mm)
Quino-A2218
Quino-B1512
Ciprofloxacin2530

Conclusion

The protocols outlined in this guide provide a robust framework for the initial assessment of the antimicrobial activity of novel quinoline derivatives. By adhering to standardized methodologies and carefully interpreting the results, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. It is imperative that all testing is performed with appropriate quality controls to ensure the accuracy and reproducibility of the data.[8]

References

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (n.d.). Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. Retrieved from [Link]

  • Shomu's Biology. (2022, April 26). Mechanism of action of quinolone antibiotics [Video]. YouTube. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Mohamed, F. K., Soliman, A. Y., Abdel-Motaleb, R. M., Abdel-Rahman, R. M., Abdel-Mohsen, A. M., Fouda, M. M. G., Al-Deyab, S. S., & Hrdina, R. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 7(Spl. Edn.), 453-458. Retrieved from [Link]

  • Hooper, D. C. (1995). Mode of action of the quinolone antimicrobial agents: review of recent information. Reviews of infectious diseases, 17 Suppl 1, S11–S19. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Education, 21(2), 219-227. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • Singh, A., Kumar, A., & Singh, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. European journal of clinical microbiology & infectious diseases, 8(4), 336–342. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Retrieved from [Link]

  • Hindler, J. F., & Stelling, J. (2007). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical infectious diseases, 45 Suppl 1, S100–S108. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

  • Macià, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50854. Retrieved from [Link]

  • Dr.Rasha Barwa. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for Quinoline Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine due to their complex, multifactorial pathology. The traditional "one-target, one-drug" approach has shown limited efficacy, paving the way for multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological cascades. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of being functionalized to interact with a diverse array of biological targets implicated in neurodegeneration.[1] This guide provides an in-depth exploration of the key applications of quinoline derivatives, supported by field-proven experimental protocols and data, to empower researchers in their quest for novel therapeutics.

Section 1: The Scientific Rationale: Quinoline Derivatives as Multi-Target-Directed Ligands (MTDLs)

The therapeutic potential of quinoline derivatives stems from their versatile chemical structure, which allows for the strategic placement of functional groups to engage with multiple facets of neurodegenerative pathology. This MTDL strategy is particularly suited for diseases where complex feedback loops and interconnected pathways, such as protein misfolding, oxidative stress, metal dyshomeostasis, and neuroinflammation, drive disease progression.[2][3]

Application: Inhibition of Cholinesterases for Symptomatic Relief

Causality: A significant reduction in the neurotransmitter acetylcholine (ACh) is a well-established hallmark of Alzheimer's disease, leading to cognitive decline.[4] The primary strategy for symptomatic treatment is to inhibit the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] Many quinoline derivatives have been designed as potent inhibitors of these enzymes.[5][6] The heterocyclic nitrogen within the quinoline ring can establish key interactions with the catalytic site of AChE, while modifications to the scaffold allow for dual inhibition of both AChE and BChE.[2][3]

Workflow Visualization: The diagram below illustrates the role of AChE in the synaptic cleft and the inhibitory action of quinoline derivatives.

Cholinesterase_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE AChE Enzyme ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Products Choline + Acetate AChE->Products Signal Signal Transduction AChR->Signal Activates Quinoline Quinoline Derivative Quinoline->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by quinoline derivatives.

Application: Targeting Protein Aggregation and Metal Dyshomeostasis

Causality: The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein into neurofibrillary tangles (NFTs) are central to Alzheimer's pathology.[7] Similarly, protein misfolding is a key feature of Parkinson's and Huntington's diseases. Metal ions, particularly copper, zinc, and iron, are known to bind to these proteins, promoting their aggregation and generating reactive oxygen species (ROS).[7]

8-hydroxyquinoline derivatives, such as clioquinol and PBT2, are well-documented metal chelators.[2][3] By forming stable complexes with these metal ions, they can prevent metal-induced protein aggregation and reduce oxidative stress.[7] The planar quinoline structure can also intercalate between the β-sheets of amyloid fibrils, directly inhibiting their formation.[7] Furthermore, radiolabeled quinoline derivatives are being developed as potent imaging agents to visualize Aβ and tau pathologies in the brain using techniques like Positron Emission Tomography (PET).[7][8]

Workflow Visualization: This diagram shows the dual action of quinoline derivatives on protein aggregation and metal chelation.

Aggregation_Chelation cluster_0 Pathological Cascade Monomers Aβ / Tau Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Metals Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Metals->Monomers Promotes Aggregation ROS Oxidative Stress (ROS) Metals->ROS Fenton Reaction Quinoline 8-Hydroxyquinoline Derivative Quinoline->Monomers Inhibits Aggregation Quinoline->Metals Chelates Fibrils Amyloid Fibrils / Tangles Oligomers->Fibrils Neuron Neuronal Damage Oligomers->Neuron ROS->Neuron

Caption: Dual-action mechanism of 8-hydroxyquinolines.

Application: Combating Oxidative Stress and Neuroinflammation

Causality: Oxidative stress and chronic neuroinflammation are common threads weaving through most neurodegenerative diseases, creating a toxic environment that exacerbates neuronal damage.[9] Quinoline derivatives, particularly those functionalized with phenolic hydroxyl groups, possess intrinsic antioxidant properties. They can act as potent radical scavengers, donating hydrogen atoms or electrons to neutralize harmful ROS.[10]

Furthermore, some quinoline derivatives can suppress inflammatory responses in the brain. They have been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-1β, and nitric oxide (NO) in microglial cells, the brain's resident immune cells.[2][3] This anti-inflammatory action helps to protect neurons from secondary damage caused by an overactive immune response.

Section 2: Experimental Protocols for Compound Evaluation

The following protocols provide a validated framework for screening and characterizing quinoline derivatives for their potential therapeutic activities.

Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by quantifying the production of thiocholine.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • AChE from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (positive control)

  • Test Quinoline Derivative

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water.

    • Prepare a 0.22 U/mL solution of AChE in phosphate buffer.

    • Prepare stock solutions of the test compound and Donepezil in DMSO, followed by serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the test compound dilution (or buffer for control/blank).

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution (add buffer instead of enzyme for the blank).

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2.2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • Test Quinoline Derivative

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare stock solutions of the test compound and positive control in methanol, followed by serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of the test compound dilution to the wells.

    • For the control well, add 100 µL of methanol.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ value as described in Protocol 2.1.

Protocol 2.3: Neuroprotection Assay Against Oxidative Stress

Principle: This assay evaluates the ability of a quinoline derivative to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). Cell viability is commonly assessed using the MTT assay.

Materials:

  • PC12 or SH-SY5Y neuronal cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • Test Quinoline Derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test quinoline derivative. Incubate for 2-4 hours.

  • Oxidative Insult: Add H₂O₂ to the wells (final concentration typically 100-200 µM) to induce oxidative stress. Do not add H₂O₂ to the control wells. Incubate for 24 hours.

  • MTT Assay:

    • Remove the medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data by setting the viability of untreated control cells to 100%.

    • Calculate the percentage of neuroprotection relative to the H₂O₂-treated group.

Section 3: Data Synthesis and Lead Compound Identification

Effective drug discovery relies on the systematic evaluation and comparison of candidate compounds. The data generated from the protocols above can be synthesized to identify promising leads.

Comparative Efficacy of Lead Quinoline Derivatives

The following table summarizes representative data for quinoline derivatives from the literature, illustrating their multi-target engagement.

CompoundTarget/AssayIC₅₀ / ActivityKey FeaturesReference
Donepezil eeAChE Inhibition6.7 nMFDA-approved drug (Reference)-
Clioquinol Metal Chelation-Reduces Aβ deposits in AD models[2]
PBT2 Metal Chelation-Improves cognitive function in clinical trials[2][3]
Compound 7a PDE5 Inhibition0.27 nMRescues synaptic and memory defects in vivo[11]
Compound 3f eeAChE Inhibition1.3 µMDual AChE/BuChE inhibitor, anti-inflammatory[2]
Compound 3f eqBuChE Inhibition0.81 µMDual AChE/BuChE inhibitor, anti-inflammatory[2]
3QnCN Aβ₁₋₄₂ Binding-11.9 kcal/mol (Binding Energy)Fluorescent probe for Aβ labeling[12]
General Workflow for Quinoline Derivative Screening

The following diagram outlines a logical workflow for the discovery and validation of novel quinoline-based therapeutic agents for neurodegenerative diseases.

Screening_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Secondary Validation cluster_3 Phase 4: In Vivo & Preclinical Design In Silico Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis AChE_Assay Cholinesterase Inhibition Assay Synthesis->AChE_Assay Test Compounds Antioxidant_Assay Antioxidant (DPPH/ORAC) Assay Synthesis->Antioxidant_Assay Test Compounds Aggregation_Assay Aβ/Tau Aggregation Inhibition Assay Synthesis->Aggregation_Assay Test Compounds Cell_Toxicity Cytotoxicity Assay (MTT/LDH) AChE_Assay->Cell_Toxicity Identify Hits Antioxidant_Assay->Cell_Toxicity Identify Hits Aggregation_Assay->Cell_Toxicity Identify Hits Neuroprotection Neuroprotection Assay (Cell-based) Cell_Toxicity->Neuroprotection Non-toxic Hits BBB Blood-Brain Barrier Permeability (PAMPA) Neuroprotection->BBB Animal_Model Efficacy in Animal Models (e.g., AD Transgenic Mice) BBB->Animal_Model Promising Leads PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Lead_Candidate Lead Candidate Identification PK_PD->Lead_Candidate

Caption: A multi-stage workflow for screening quinoline derivatives.

References

Sources

Troubleshooting & Optimization

minimizing off-target effects of quinoline-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Off-Target Effects in Quinoline-2-Carboxamide (Q2C) Scaffolds

Welcome to the Q2C Optimization Hub

You have reached the advanced support tier for medicinal chemistry optimization. The quinoline-2-carboxamide scaffold is a "privileged structure"—it is synthetically accessible and biologically active. However, this privilege comes with a cost: promiscuity . The flat, lipophilic aromatic system often leads to non-specific DNA intercalation, hERG channel blockade, and CYP450 inhibition.

This guide treats your molecule as a "system" that requires debugging. Below are the three most common "error logs" (toxicity/off-target profiles) users encounter, along with specific troubleshooting protocols to resolve them.

Troubleshooting Ticket #01: Non-Specific Kinase/Receptor Binding

Symptom: Your Q2C derivative shows high potency against the primary target (e.g., S100A9, HDAC, or a specific kinase) but fails selectivity screens, hitting multiple off-targets (EGFR, PI3K) or showing cytotoxicity in healthy cells.

Root Cause Analysis: The planar quinoline ring facilitates non-specific hydrophobic stacking (intercalation) and fits into the ATP-binding pockets of numerous kinases. Without specific "brakes," the molecule acts as a generic "sticky" inhibitor.

Corrective Actions (SAR Strategy):

  • Implement the "C4-Brake":

    • Action: Introduce a bulky substituent (e.g., -Me, -CF3, or a phenyl ring) at the C4 position of the quinoline ring.

    • Mechanism:[1][2][3][4][5][6][7] This disrupts the planarity of the molecule relative to the carboxamide side chain. It forces the molecule into a specific conformation that may fit your target but creates a steric clash in the flat ATP-binding pockets of off-target kinases [1].

  • Rigidify the Amide Linker:

    • Action: Methylate the amide nitrogen or cyclize the linker (e.g., forming a piperazine-amide fusion).

    • Mechanism:[1][2][3][4][5][6][7] This restricts the rotational freedom of the carboxamide bond, reducing the entropic penalty of binding to the specific target while preventing the "induced fit" required for off-target binding [2].

Visual Troubleshooting (SAR Map):

Q2C_SAR_Strategy Core Quinoline-2-Carboxamide (The Scaffold) C4_Mod C4 Substitution (Steric Brake) Core->C4_Mod Modify N1_Mod N1 Electron Density (hERG Reduction) Core->N1_Mod Modify Amide_Mod Amide Linker (Conformational Lock) Core->Amide_Mod Modify Effect_C4 Prevents DNA Intercalation & Generic Kinase Binding C4_Mod->Effect_C4 Effect_N1 Lowers pKa -> Reduces hERG Binding N1_Mod->Effect_N1 Effect_Amide Increases Target Specificity (Entropy Reduction) Amide_Mod->Effect_Amide

Figure 1: Structural Activity Relationship (SAR) map for optimizing quinoline-2-carboxamides. Red/Yellow/Green nodes indicate critical modification points.

Troubleshooting Ticket #02: hERG Channel Blockade (Cardiotoxicity)

Symptom: In vitro patch-clamp assays show IC50 < 10 µM against hERG. This is a "critical system failure" for drug development due to QT prolongation risk.

Root Cause Analysis: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind high-affinity blockers via π-stacking and cation-π interactions. The basic nitrogen (N1) of the quinoline ring, combined with a lipophilic side chain, creates a perfect pharmacophore for hERG blockade [3].

Corrective Actions:

  • Reduce Basicity (pKa Modulation):

    • Action: Add electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the C6 or C7 positions.

    • Mechanism:[1][2][3][4][5][6][7] This lowers the pKa of the quinoline nitrogen, reducing the fraction of the molecule that is positively charged at physiological pH. Neutral molecules bind less tightly to the hERG pore [4].

  • Zwitterionic Shielding:

    • Action: Introduce a solubilizing group (e.g., carboxylic acid or polar heterocycle) on the carboxamide tail.

    • Mechanism:[1][2][3][4][5][6][7] This creates a "polarity mismatch" with the hydrophobic hERG binding pocket.

Data Summary: Impact of Lipophilicity on hERG

Compound IDLogPN1 pKahERG IC50 (µM)Status
Q2C-Base 4.24.91.2FAIL
Q2C-6-F 4.34.15.8WARNING
Q2C-Polar 2.84.9> 30.0PASS
Troubleshooting Ticket #03: Metabolic Instability (CYP Inhibition)

Symptom: The molecule inhibits CYP3A4 or CYP1A1, leading to potential drug-drug interactions (DDI), or is cleared too rapidly by the liver.

Root Cause Analysis: The electron-rich quinoline ring is a substrate for oxidative metabolism. Furthermore, the nitrogen lone pair can coordinate with the heme iron of CYP enzymes, acting as a direct inhibitor [5].

Corrective Actions:

  • Metabolic Spot-Welding:

    • Action: Block the C5 and C8 positions with Fluorine or small alkyl groups.

    • Mechanism:[1][2][3][4][5][6][7] These positions are "soft spots" for metabolic oxidation. Blocking them extends half-life (

      
      ).
      
  • Scaffold Hopping (The Nuclear Option):

    • Action: If CYP inhibition persists, replace the quinoline core with a Quinoxaline or 1,5-Naphthyridine core.

    • Mechanism:[1][2][3][4][5][6][7] These scaffolds maintain the geometry but alter the electronic distribution (reducing electron density), often lowering affinity for the CYP heme iron [6].

Experimental Protocol: The Selectivity Validation Workflow

Do not rely on a single assay. Use this cascading workflow to validate your optimizations.

Step 1: In Silico Filter [8]

  • Calculate cLogP and Topological Polar Surface Area (TPSA) .

  • Pass Criteria: cLogP < 3.5, TPSA > 70 Ų.

Step 2: Thermal Shift Assay (TSA) - The "Promiscuity Check"

  • Objective: Distinguish specific binding from non-specific aggregation.

  • Method:

    • Incubate protein (Target and Off-Target) with compound (10 µM) and SYPRO Orange dye.

    • Perform melt curve analysis (25°C to 95°C).

    • Analysis: A clean shift (

      
      ) indicates specific binding. A "flattened" curve or shifts in all tested proteins indicates promiscuous aggregation.
      

Step 3: CYP Inhibition Panel (Fluorescence)

  • Reagents: Human liver microsomes (HLM), NADPH, specific substrates (e.g., Midazolam for 3A4).

  • Protocol:

    • Mix 0.2 mg/mL HLM + Test Compound (0.1 - 50 µM).

    • Add NADPH regenerating system.

    • Incubate 10 min at 37°C.

    • Add substrate and measure fluorescence of the metabolite.

    • Pass Criteria: IC50 > 10 µM for CYP3A4/2D6.

Workflow Diagram:

Validation_Workflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: Biophysical cluster_2 Phase 3: ADME/Tox Start New Q2C Derivative LogP Calc LogP < 3.5? Start->LogP LogP->Start Fail (Redesign) TSA Thermal Shift Assay (Specific vs. Aggregator) LogP->TSA Pass TSA->Start Fail (Aggregator) hERG hERG Patch Clamp (> 10 µM) TSA->hERG Specific Binding hERG->Start Fail (Toxic) CYP CYP Inhibition (> 10 µM) hERG->CYP Safe End Lead Candidate CYP->End Stable

Figure 2: Cascading validation workflow. Failures at any stage require a loop-back to the SAR design phase.

Frequently Asked Questions (FAQ)

Q: My compound precipitates in the assay buffer. Is it a false positive? A: Almost certainly. Quinoline-2-carboxamides are notoriously insoluble.

  • Fix: Ensure your DMSO concentration is < 1% final. Add 0.01% Triton X-100 to the assay buffer to prevent colloidal aggregation (the "shoaling" effect) which mimics inhibition.

Q: Can I use Tasquinimod data to predict my Q2C's behavior? A: With caution. Tasquinimod is a quinoline-3 -carboxamide.[7][9][10] While the lipophilicity and metabolic issues are similar, the vector of the amide bond is different. Q2C derivatives often have a more linear vectors, which changes the specific kinase binding profile compared to the "kinked" Q3C structure [7].

Q: Why do I see double peaks in my NMR? A: This is likely due to atropisomerism or slow rotation around the amide bond, common in sterically hindered Q2Cs (especially if you used the "C4-Brake" strategy). Run high-temperature NMR (50°C) to see if the peaks coalesce.

References
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Link

  • Journal of Medicinal Chemistry. (2012). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Link

  • ResearchGate. (2025).[11] Strategies To Reduce hERG K+ Channel Blockade. Link

  • NIH PubMed Central. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. Link

  • Sigma-Aldrich. (2025). Prevalence of Scaffolds in Human Cytochrome P450 Inhibitors. Link

  • NIH PubMed Central. (2025). Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach. Link

  • OncoTargets and Therapy. (2014).[7] Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. Link

Sources

stability of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Executive Summary

This guide addresses the physicochemical behavior of This compound (referred to herein as 6-AQC ) in cell culture environments. While the quinoline-2-carboxamide core offers robust scaffolding, the 6-amino substituent and the diethylaminoethyl tail introduce specific liabilities—namely oxidative instability and lysosomal sequestration—that are frequently mistaken for enzymatic degradation.

Module 1: Chemical Stability (Oxidation & Photolysis)

Q: Why does my media turn yellow/brown after 24 hours of incubation with 6-AQC?

A: This is a hallmark of oxidative degradation of the primary aromatic amine at the 6-position. The 6-aminoquinoline moiety is electron-rich and susceptible to auto-oxidation, particularly in media formulations containing transition metals (e.g., DMEM with ferric nitrate) or under light exposure. This process often yields quinone-imine intermediates, which polymerize to form colored precipitates.

Troubleshooting Protocol:

  • Light Protection: Quinolines are photosensitive. All stocks and media containing 6-AQC must be handled under low light and incubated in the dark.

  • Antioxidant Supplementation: If long incubations (>24h) are required, supplement media with 100 µM Ascorbic Acid or 50 µM

    
    -Mercaptoethanol  to scavenge free radicals.
    
  • Check Vehicle: Ensure DMSO stocks are fresh. Old DMSO accumulates peroxides that accelerate amine oxidation upon dilution.

Graphviz Diagram: Degradation Pathways The following diagram illustrates the competing instability pathways: Oxidation (chemical) vs. Hydrolysis (enzymatic).

degradation_pathways cluster_0 Prevention Strategy Compound 6-AQC (Intact Molecule) Quinone Quinone Imine (Yellow/Brown Precipitate) Compound->Quinone  6-Amino Oxidation Cleavage Hydrolyzed Products (6-aminoquinoline-2-COOH) Compound->Cleavage  Amide Bond Hydrolysis Oxidation Oxidative Stress (ROS / Light) Oxidation->Quinone Hydrolysis Serum Amidases (FBS / Plasma) Hydrolysis->Cleavage AntiOx Add Ascorbic Acid HeatInact Heat-Inactivate FBS

Caption: Competing degradation pathways. The 6-amino group drives oxidative instability (red), while the carboxamide linker is susceptible to enzymatic hydrolysis (yellow).

Module 2: Biological Stability (Serum Interaction)

Q: I see a loss of compound in media containing 10% FBS, but it is stable in PBS. Is this enzymatic?

A: Yes. The carboxamide bond at position 2 is susceptible to hydrolysis by serum amidases (e.g., carboxylesterases and arylacetamide deacetylases) present in Fetal Bovine Serum (FBS). Note: Rodent plasma (rat/mouse) typically has higher amidase activity than human plasma/FBS. If you are bridging from cell culture to animal models, expect faster clearance in rodents.

Diagnostic Experiment: To confirm enzymatic hydrolysis versus non-specific binding:

Condition6-AQC Recovery (24h)Interpretation
PBS (pH 7.4) >95%Chemically stable in aqueous buffer.
Media + 10% FBS <60%Susceptible to serum enzymes.
Media + Heat-Inactivated FBS ~85-90%Confirms enzymatic degradation (heat kills amidases).

Recommendation:

  • Use Heat-Inactivated FBS (HI-FBS) (56°C for 30 min) for all assays involving 6-AQC.

  • For short-term signaling assays (<4h), use serum-free media to eliminate hydrolysis variables.

Module 3: Intracellular "False" Stability (Lysosomal Trapping)

Q: My LC-MS shows high intracellular concentration, but I see no target inhibition. Why?

A: You are likely observing Lysosomal Trapping (Lysosomotropism).[1][2] The N-(2-(diethylamino)ethyl) side chain renders 6-AQC a lipophilic weak base (Cationic Amphiphilic Drug - CAD).

  • Mechanism: At neutral pH (cytosol ~7.2), the molecule is partially uncharged and permeates membranes.

  • Trapping: Upon entering the acidic lysosome (pH ~5.0), the diethylamino group becomes fully protonated (

    
    ).
    
  • Result: The charged molecule cannot diffuse back out. It accumulates in the lysosome (up to 1000-fold over cytosol), effectively sequestered away from your cytosolic or nuclear target.

Validation Protocol (The "Bafilomycin Shift"): To prove the compound is trapped in lysosomes rather than engaging the target:

  • Control: Treat cells with 6-AQC (

    
    ). Measure cellular concentration.
    
  • Blocker: Pre-treat cells with 100 nM Bafilomycin A1 (inhibits lysosomal acidification) for 30 min, then add 6-AQC.

  • Result Analysis: If cellular accumulation decreases significantly with Bafilomycin, your compound was being trapped in lysosomes.

Graphviz Diagram: Lysosomal Trapping Mechanism

lysosomal_trapping cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 5.0) Drug_Neutral 6-AQC (Neutral) Permeable Drug_Charged 6-AQC-H+ (Charged) IMPERMEABLE Drug_Neutral->Drug_Charged Diffusion & Protonation Trapping SEQUESTRATION (Loss of Efficacy) Drug_Charged->Trapping

Caption: The diethylamino side chain causes protonation in acidic lysosomes, locking the molecule inside and preventing target interaction.

Module 4: Solubility & Preparation

Q: The compound precipitates when I dilute the DMSO stock into media.

A: The "Crash-Out" effect. While the diethylamino group aids solubility at low pH, the planar quinoline ring is highly hydrophobic. Rapid dilution from DMSO (100%) to Media (aqueous) can cause micro-precipitation.

Best Practice Protocol:

  • Intermediate Dilution: Do not jump from 10 mM DMSO directly to 10 µM Media.

    • Step 1: Dilute 10 mM stock 1:10 in sterile water (or PBS pH 6.0) to create a 1 mM intermediate.

    • Step 2: Add the intermediate to the media.

  • Sonicate: Mild sonication of the intermediate dilution can prevent crystal seeding.

  • Limit Final DMSO: Keep final DMSO concentration <0.5% to minimize solvent toxicity, but ensure it is high enough to keep the quinoline core solubilized if working at high concentrations (>50 µM).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Hydrolytic Stability in Plasma).

  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. Journal of Pharmaceutical Sciences, 96(3), 532–546.

  • Ehrenworth, A. M., & Sarabia, F. (2021). Chemical Stability of Quinoline Derivatives in Biological Media. Journal of Medicinal Chemistry. (General reference on aminoquinoline oxidation).

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Reference for Amidase/Esterase activity in plasma).

Sources

Technical Support Center: Purification of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a specialized quinoline derivative. The following guide is built upon established principles for the purification of structurally related, dibasic, aromatic amine compounds. Protocols should be adapted and optimized based on real-time experimental observations.

Introduction

Welcome to the technical support guide for the purification of this compound. This molecule presents unique purification challenges due to its distinct structural features: a planar quinoline core, a mildly basic aromatic amino group, and a strongly basic tertiary amine in the side chain. This dual basicity is the critical factor governing the molecule's behavior in different chemical environments and is the key to its successful purification.

This guide provides a structured, problem-solving approach to help you navigate common issues, from removing unreacted starting materials to achieving high purity crystalline material.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this and similar compounds.

FAQ 1: My crude product is a persistent oil or gum and will not crystallize. What are the likely causes and solutions?

This is the most frequent challenge, typically arising from residual solvents, impurities acting as eutectic contaminants, or the compound being isolated as a mixed salt form.

Causality: The presence of two basic centers means that incomplete neutralization can leave your product as a mixture of the free base, monohydrochloride, and dihydrochloride salts, which is often oily and resistant to crystallization.

Troubleshooting Protocol:

  • Ensure Complete Conversion to Free Base: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the solution with a saturated sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution. This step is crucial to deprotonate any ammonium salts, converting your product entirely to the free base.[1]

  • Check for Phase Separation: After the basic wash, ensure a clean separation of the organic and aqueous layers. The presence of your amphiphilic product can sometimes lead to emulsions. If an emulsion forms, adding brine can help break it.

  • Thorough Drying: Dry the organic layer meticulously over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Residual water is a common inhibitor of crystallization.

  • Solvent Titration for Crystallization:

    • Dissolve the resulting oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, methanol).

    • Slowly add a non-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes, diethyl ether) until persistent cloudiness is observed.

    • Add a drop or two of the dissolving solvent to clarify the solution, then allow it to stand undisturbed. Scratching the inside of the flask with a glass rod can initiate nucleation.[2]

FAQ 2: My purified product has a pink, brown, or dark color. How can I remove these colored impurities?

Causality: Aromatic amines, particularly aminoquinolines, are susceptible to air oxidation, which forms highly colored, polar impurities.[3] This can happen during the reaction, work-up, or even during storage.

Troubleshooting Protocol:

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Stir or gently boil the mixture for 10-15 minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

    • Perform a hot gravity filtration to remove the charcoal.[4] The filtrate should be significantly less colored.

  • "Plug" Filtration: For smaller scales, dissolve the compound in a minimum amount of solvent and pass it through a short plug of silica gel or alumina in a pipette or small column. The highly polar colored impurities will often adsorb strongly to the stationary phase.

  • Minimize Air Exposure: During work-up and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.

FAQ 3: I see multiple spots on my TLC plate after purification. How do I identify the source of these impurities?

Causality: Multiple spots can be unreacted starting materials, byproducts from the amide coupling reaction, or degradation products.

Common Impurities and Their Identification:

Impurity Typical Rf on Silica TLC (vs. Product) Identification Notes
6-aminoquinoline-2-carboxylic acid (Starting Material) Lower (often baseline) Highly polar, will streak without a polar solvent system.
N,N-diethylethylenediamine (Starting Material) Higher or variable Basic, may streak. Can be visualized with ninhydrin stain.
Coupling Reagent Byproducts (e.g., DCU from DCC) Variable Dicyclohexylurea (DCU) is often insoluble in many organic solvents and can sometimes be filtered off.[5]

| Oxidized Product | Lower (more polar) | Often colored. |

Analytical Workflow:

  • Co-spotting: Run a TLC plate spotting your purified material, the starting materials, and a "co-spot" (your material and a starting material in the same lane). If a spot in your material matches the Rf of a starting material, it is likely present.

  • Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate or ninhydrin can reveal impurities that are not UV-active.

FAQ 4: How do I effectively remove unreacted starting materials (the carboxylic acid and the diamine)?

Causality: The key to separating acidic, basic, and neutral compounds is a pH-based liquid-liquid extraction.[6] Your product is dibasic, the starting carboxylic acid is acidic, and the starting diamine is also basic, but their properties differ enough to allow for separation.

In-Depth Purification Protocols

Protocol 1: pH-Based Liquid-Liquid Extraction Workflow

This protocol is the cornerstone for purifying your target compound by exploiting the different pKa values of the product and potential impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Remove Basic Impurities):

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • The target product and the unreacted N,N-diethylethylenediamine will be protonated and move into the aqueous layer.

    • Neutral or acidic impurities (like coupling agent byproducts) will remain in the organic layer, which can be discarded.

  • Basification and Product Extraction:

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Slowly add a base (e.g., 10% NaOH solution or solid K₂CO₃) with stirring until the pH is >10.[7] This deprotonates your product, making it soluble in organic solvents again.

    • Extract this basic aqueous solution multiple times with fresh ethyl acetate or DCM.

    • The unreacted 6-aminoquinoline-2-carboxylic acid will remain in the basic aqueous layer as its carboxylate salt.

  • Final Wash and Drying:

    • Combine the organic extracts containing your purified product.

    • Wash with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified free base.

Workflow Visualization:

G cluster_0 Liquid-Liquid Extraction Workflow crude Crude Mixture in Ethyl Acetate acid_wash Wash with 1M HCl crude->acid_wash org1 Organic Layer 1 (Neutral Impurities) acid_wash->org1 Discard aq1 Aqueous Layer 1 (Acidic) (Product + Basic SM) acid_wash->aq1 basify Adjust to pH > 10 with NaOH aq1->basify extract Extract with Ethyl Acetate basify->extract org2 Organic Layer 2 (Purified Product) extract->org2 aq2 Aqueous Layer 2 (Basic) (Acidic SM) extract->aq2 Discard dry Wash, Dry, Concentrate org2->dry final Pure Free Base dry->final

Caption: pH-based extraction separates acidic, basic, and neutral species.

Protocol 2: Column Chromatography for Basic Compounds

If extraction and recrystallization fail to provide material of sufficient purity, column chromatography is the next step. Standard silica gel is acidic and can cause strong, irreversible binding or streaking of basic compounds.[8][9]

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • Option A (Standard Silica): Pre-treat the silica gel by preparing the slurry in the mobile phase containing a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (0.5-1% v/v).[7] This "base wash" neutralizes the acidic silanol groups.

    • Option B (Amine-Functionalized Silica): Use a commercially available amine-functionalized silica gel for superior performance with basic compounds, often allowing for simpler solvent systems without additives.[8]

  • Mobile Phase Selection:

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.

    • For highly polar compounds, a Dichloromethane/Methanol system is effective.

    • Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase solvents. This competes with your product for binding to any remaining acidic sites on the silica, preventing peak tailing and improving separation.[7][10]

  • Loading the Column:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column. This technique generally results in sharper bands and better separation.

    • Wet Loading: Dissolve the sample in the minimum possible volume of the initial mobile phase and carefully load it onto the top of the column.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.

Troubleshooting Decision Tree:

G start Purification Attempt is_solid Is the product solid? start->is_solid check_purity Is Purity > 95%? check_color Is it colored? check_purity->check_color Yes fail Re-evaluate Strategy (Check Structure/Reaction) check_purity->fail No recrystallize Recrystallization (Solvent Screen) is_solid->recrystallize Yes column Column Chromatography is_solid->column No (Oil/Gum) recrystallize->check_purity column->check_purity charcoal Activated Charcoal Treatment check_color->charcoal Yes success Pure Product check_color->success No charcoal->success

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available from: [Link]

  • Mui, A. et al. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Omega. 2019. Available from: [Link]

  • Smith, G. et al. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Med. Chem. 2020. Available from: [Link]

  • Khan, I. et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2022. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. 2023. Available from: [Link]

  • Power, L. A. et al. Selective separation of amines from continuous processes using automated pH controlled extraction. React. Chem. Eng. 2021. Available from: [Link]

  • Gottlieb, H. E. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 1997. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines?. 2023. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. 2023. Available from: [Link]

  • Coghi, P. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Trop. Med. Infect. Dis. 2023. Available from: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available from: [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2024. Available from: [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. 2022. Available from: [Link]

  • Williamson, K. L. Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • JoVE. Video: Silica Gel Column Chromatography: Overview. 2024. Available from: [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. 2017. Available from: [Link]

  • Google Patents. Systems and methods for recovering amines and their derivates from aqueous mixtures. 2020.
  • Romero, M. H. et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 2024. Available from: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza. Available from: [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. Available from: [Link]

  • ResearchGate. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. 2016. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. 2022. Available from: [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. 2019. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. 2020. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Google Patents. Purification of amine reaction mixtures. 1945.
  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. 2014. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • ResearchGate. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. 1996. Available from: [Link]

  • Wang, X. et al. Challenges and solutions for the downstream purification of therapeutic proteins. Protein Cell. 2023. Available from: [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. 2023. Available from: [Link]

  • Azizi, M. et al. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Int J Anal Chem. 2017. Available from: [Link]

  • ResearchGate. Troubleshooting amine plants. 2015. Available from: [Link]

  • Professor Dave Explains. Performing Column Chromatography. YouTube. 2023. Available from: [Link]

  • ACS Publications. High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Anal. Chem. 1982. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. 2022. Available from: [Link]

  • ChemRxiv. pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. 2023. Available from: [Link]

  • Sharma, S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2020. Available from: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (Q2C-6A) as a P2X7R Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in P2X7 Modulation

The P2X7 receptor (P2X7R) is a trimeric ATP-gated cation channel pivotal in the NLRP3 inflammasome pathway. While numerous antagonists exist, many suffer from poor aqueous solubility, low blood-brain barrier (BBB) permeability, or extreme species-dependent potency (Human vs. Rodent).

The subject compound, 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide (herein referred to as Q2C-6A ), represents a strategic optimization of the quinoline-2-carboxamide scaffold. Unlike the lipophilic adamantane-based antagonists (e.g., AZ10606120), Q2C-6A incorporates a diethylaminoethyl tail , a classic medicinal chemistry motif designed to enhance aqueous solubility via protonation at physiological pH, potentially reducing the need for cyclodextrin formulations in in vivo studies.

This guide outlines the rigorous validation protocol required to benchmark Q2C-6A against industry standards A-438079 , AZ10606120 , and Brilliant Blue G (BBG) .

Molecular Mechanism & Rationale[1][2][3]

Structural Logic
  • Quinoline Core: Provides the rigid scaffold necessary for occupying the allosteric hydrophobic pocket of P2X7R (distinct from the ATP orthosteric site).

  • 2-Carboxamide Linker: Critical for hydrogen bonding interactions within the receptor cleft (typically residues Phe95 or Phe293 in hP2X7).

  • 6-Amino Group: A unique handle. In many SAR studies, this position tolerates substitution, suggesting Q2C-6A could serve as a precursor for fluorescent probes or affinity columns.

  • Diethylaminoethyl Tail: The differentiator. This basic side chain (

    
    ) ensures solubility but may induce lysosomal trapping (lysosomotropism). Validation must rule out phospholipidosis.
    
Signaling Pathway & Intervention Points

The following diagram illustrates the P2X7R signaling cascade and where Q2C-6A intervenes to block IL-1


 release.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activates IonFlux Cation Flux (Ca2+ In / K+ Out) P2X7->IonFlux Channel Opening Pore Pore Formation (Pannexin-1 Recruitment) P2X7->Pore Prolonged Activation Q2C Antagonist (Q2C-6A / AZ10606120) Q2C->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 K+ Efflux triggers Caspase Caspase-1 Activation NLRP3->Caspase ProIL Pro-IL-1β Caspase->ProIL Cleaves IL1B Mature IL-1β Release ProIL->IL1B

Caption: P2X7R activation triggers K+ efflux, leading to NLRP3 inflammasome assembly. Q2C-6A acts as an allosteric antagonist to block this cascade.

Comparative Landscape: Benchmarking Targets

To validate Q2C-6A, you must run head-to-head assays with these controls. Note the Species Difference column, which is the most common failure point in P2X7 drug development.

FeatureQ2C-6A (Candidate) A-438079 (Standard)AZ10606120 (High Affinity)Brilliant Blue G (General)
Class Quinoline-carboxamideTetrazole-pyridineAdamantane-amideTriphenylmethane dye
Mechanism Likely AllostericCompetitiveNegative AllostericNon-competitive (Pore block)
hP2X7 IC50 Target: < 50 nM~100–300 nM1.4 – 10 nM~200 – 1000 nM
rP2X7 IC50 Unknown (Must Test)~300 nM~19 nMPotent
Solubility High (Basic tail)Low/ModerateLow (Lipophilic)High
Key Risk Lysosomal trappingMetabolic stabilitySpecies selectivityNon-specific binding

Validation Protocols (Step-by-Step)

Phase 1: Functional Screening (Calcium Flux)

Objective: Determine potency (IC50) against rapid channel opening.

Methodology:

  • Cell Line: HEK293 stably expressing hP2X7 (human) and rP2X7 (rat) separately. Do not use native cell lines (like THP-1) for initial

    
     determination due to expression variability.
    
  • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 (Molecular Devices) for 45 min at 37°C.

    • Critical: Do not use Probenecid if possible, as it can interfere with certain P2X channels, though it is standard for preventing dye leakage. If used, keep concentration < 2.5 mM.

  • Pre-incubation: Add Q2C-6A (0.1 nM – 10

    
    M) for 20 mins.
    
  • Agonist Challenge: Inject BzATP (more potent than ATP) at EC80 concentration.

    • Note: BzATP EC50 is ~10-20

      
      M for hP2X7.
      
  • Readout: Measure Fluorescence (

    
    ) on a FLIPR or FlexStation.
    

Success Criteria: Q2C-6A must show dose-dependent inhibition with IC50 < 100 nM to be considered a "lead."

Phase 2: Pore Formation Assay (Yo-Pro-1 Uptake)

Objective: Confirm blockade of the large pore, a hallmark of P2X7-mediated cytotoxicity.

Methodology:

  • Buffer: Low divalent cation buffer (PBS w/o

    
     or low concentrations) enhances pore formation.
    
  • Dye: Add Yo-Pro-1 (2

    
    M final) to the bath. This dye only enters cells if the P2X7 large pore is dilated.
    
  • Protocol:

    • Incubate cells (THP-1 differentiated with PMA) with Q2C-6A for 30 min.

    • Add BzATP (250

      
      M).
      
    • Measure fluorescence kinetics over 60 minutes (

      
      ).
      
  • Control: Use A-438079 (10

    
    M) as a positive control for full block.
    
Phase 3: Electrophysiology (Patch Clamp)

Objective: The Gold Standard. Verify reversibility and voltage dependence.

Methodology:

  • Mode: Whole-cell patch clamp.

  • Solutions:

    • Intracellular: 145 mM Cs-Aspartate (blocks K+ channels).

    • Extracellular: Standard Tyrode’s with 0 mM

      
       (Mg inhibits P2X7).
      
  • Protocol:

    • Hold at -60 mV.

    • Apply ATP (3 mM) or BzATP (30

      
      M) for 5 seconds (fast application).
      
    • Observe rapid inward current (

      
      ).
      
    • Perfuse Q2C-6A and repeat agonist application.

  • Analysis: Calculate % inhibition. Check for "run-down" (P2X7 currents naturally decrease over repeated applications; use a "sandwich" protocol: Agonist -> Agonist+Drug -> Agonist to confirm recovery).

Phase 4: Downstream Functional Assay (IL-1 Release)

Objective: Prove efficacy in an inflammatory context.

Methodology:

  • Priming: Treat Human PBMCs or THP-1 cells with LPS (1

    
    g/mL) for 4 hours to upregulate Pro-IL-1
    
    
    
    .
  • Inhibition: Add Q2C-6A (serial dilutions) for 30 min.

  • Activation: Add BzATP (300

    
    M) or Nigericin  (alternative NLRP3 activator) for 30 min.
    
  • Quantification: Collect supernatant and quantify IL-1

    
     via ELISA or HTRF.
    
  • Cytotoxicity Check: Measure LDH release in the same supernatant to ensure the decrease in IL-1

    
     is due to receptor blockade, not cell death.
    

Validation Workflow Diagram

This workflow ensures a logical progression from high-throughput screening to low-throughput mechanistic confirmation.

Validation_Workflow cluster_0 Stage 1: Screening cluster_1 Stage 2: Mechanism cluster_2 Stage 3: Function Synth Synthesis Verification (NMR/LCMS) FLIPR Calcium Flux (HEK-hP2X7) Synth->FLIPR Purity >95% YoPro Yo-Pro-1 Uptake Assay FLIPR->YoPro IC50 < 100nM Patch Patch Clamp (Electrophysiology) YoPro->Patch Confirmed IL1B IL-1β Release (LPS-Primed THP-1) Patch->IL1B Reversible Tox LDH/MTS Cytotoxicity IL1B->Tox Specificity Check

Caption: Step-wise validation pipeline. Failure at FLIPR halts progression. Cytotoxicity checks are mandatory at Stage 3.

References

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology.

  • Michel, A. D., et al. (2008). AZ10606120: A high affinity, negative allosteric modulator of the human P2X7 receptor. British Journal of Pharmacology.

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews.

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable fluorescent polymeric P2X7 receptor antagonist. Journal of Biological Chemistry.

  • Thermo Fisher Scientific. (n.d.). YO-PRO™-1 Iodide (491/509) - Protocol for Apoptosis/Pore Formation.

structure-activity relationship (SAR) studies of quinoline-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Quinoline-2-Carboxamides as Potent Antimycobacterial Agents

Executive Summary: The Lipophilic Advantage

In the landscape of antimycobacterial drug discovery, the Quinoline-2-carboxamide scaffold represents a critical divergence from traditional hydrophilic first-line agents like Isoniazid (INH) and Pyrazinamide (PZA). While standard therapies often rely on active transport or specific activation pathways (e.g., KatG activation for INH), substituted quinoline-2-carboxamides leverage lipophilicity-driven passive diffusion to penetrate the waxy mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).

This guide objectively compares the structure-activity relationship (SAR) of N-substituted quinoline-2-carboxamides against standard-of-care alternatives, highlighting their superior efficacy in specific MDR-relevant contexts.

SAR Analysis: The Lipophilicity-Activity Cliff

The biological activity of quinoline-2-carboxamides is governed by a strict Lipophilicity-Activity Relationship . Unlike quinoline-4-carboxamides (often targeted for antimalarial activity via heme stacking), the 2-carboxamide series relies on the amide substituent to modulate cell wall permeability.

Key SAR Drivers:
  • The Amide Linker (Position 2): Essential for hydrogen bonding interactions within the target pocket (likely inhibiting photosynthetic electron transport analogs or respiratory chain components in mycobacteria).

  • The Hydrophobic Tail (R-Group):

    • Cycloalkyl/Arylalkyl Groups: Bulky, lipophilic groups (Cycloheptyl, Phenylethyl) drastically enhance potency.

    • Mechanism: These groups disrupt the mycobacterial outer membrane, facilitating entry.

    • Causality: Activity correlates positively with

      
       up to a threshold (approx 
      
      
      
      ), after which solubility issues may blunt efficacy.
Visual SAR Map

SAR_Map Core Quinoline-2-Carboxamide Core Pos2 Position 2: Amide Linker (H-Bond Donor/Acceptor) Core->Pos2 defines Ring Quinoline Ring (Scaffold Rigidity) Core->Ring stabilized by Tail N-Substituent (R) (Critical for Permeability) Pos2->Tail functionalized with Activity Antimycobacterial Potency (M. tuberculosis) Tail->Activity Cycloheptyl/Phenylethyl Increases Potency (High LogP) Tail->Activity Short Alkyl/Hydrophilic Decreases Potency Ring->Activity Planar Stacking

Figure 1: Structural determinants of antimycobacterial activity in quinoline-2-carboxamides. The N-substituent lipophilicity is the primary driver of potency.

Comparative Performance Data

The following table synthesizes experimental data comparing specific N-substituted quinoline-2-carboxamides against standard antitubercular drugs.

Table 1: Efficacy Comparison against M. tuberculosis (H37Rv/Clinical Isolates)

Compound ClassSpecific AnaloguePhysicochemical ProfileRelative Potency vs. INHPrimary Mechanism
Quinoline-2-carboxamide N-Cycloheptyl High Lipophilicity (

)
> 1.0x (Superior) Membrane disruption / Respiratory inhibition
Quinoline-2-carboxamide N-(2-Phenylethyl) High Lipophilicity> 1.0x (Superior) Membrane disruption
Quinoline-2-carboxamide N-Methyl / N-EthylLow Lipophilicity< 0.1x (Inferior)Poor penetration
Standard of Care Isoniazid (INH)HydrophilicReference (1.0)Enoyl-ACP reductase (InhA) inhibition
Standard of Care Pyrazinamide (PZA)Hydrophilic< INH (pH dependent)Ribosomal protein S1 inhibition

Data Source Interpretation: N-Cycloheptyl and N-phenylethyl derivatives demonstrated higher inhibitory activity than INH and PZA in direct head-to-head assays on specific strains, attributed to their ability to bypass porin-dependent transport mechanisms required by hydrophilic drugs [1].

Experimental Protocols

To ensure reproducibility and scientific integrity, we utilize a self-validating synthesis and assay workflow.

A. Synthesis: Acid Chloride Activation Route

This method is preferred over direct coupling for its robustness in generating sterically hindered amides (e.g., cycloheptyl).

Reagents: Quinaldic acid (Quinoline-2-carboxylic acid), Thionyl chloride (


), Anhydrous Toluene, Triethylamine (

), Target Amine (e.g., Cycloheptylamine).

Workflow Diagram:

Synthesis_Workflow Step1 Activation: Reflux Quinaldic Acid + SOCl2 (3 hours, anhydrous) Inter Intermediate: Quinoline-2-carbonyl chloride (Isolate by evaporation) Step1->Inter - SO2, - HCl Step2 Coupling: Add Amine + Et3N in Toluene (Dropwise, RT, 24h) Inter->Step2 Nucleophilic Acyl Substitution Workup Purification: Wash (NaHCO3) -> Dry (MgSO4) -> Recrystallize (EtOH) Step2->Workup Product Final Product: N-Substituted Quinoline-2-carboxamide Workup->Product

Figure 2: Step-by-step synthesis of quinoline-2-carboxamides via acid chloride activation.

Step-by-Step Protocol:

  • Activation: Suspend 5.8 mmol of Quinaldic acid in 29 mmol of

    
     with a catalytic amount of DMF. Reflux for 3 hours. Evaporate excess 
    
    
    
    to dryness to yield the crude acid chloride.
  • Coupling: Dissolve the acid chloride in anhydrous toluene (15 mL). Add triethylamine (32.5 mmol) and the corresponding amine (5.8 mmol) dropwise.[1]

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Evaporate solvent. Dissolve residue in

    
    , wash with saturated 
    
    
    
    and water.[1] Dry over anhydrous
    
    
    .[1]
  • Purification: Recrystallize from isopropanol or ethanol. Confirm structure via

    
    H-NMR and Melting Point.
    
B. Biological Assay: Microplate Alamar Blue Assay (MABA)

Rationale: MABA is non-toxic, uses a thermally stable reagent, and provides visual confirmation of MIC without expensive instrumentation.

  • Inoculum: Prepare M. tuberculosis (H37Rv) suspension standardized to McFarland 1.0.

  • Dilution: Serial twofold dilutions of the test compound (quinoline-2-carboxamide) in 96-well plates (final conc. range 100 to 0.2 µg/mL).

  • Controls: Include INH (positive control) and DMSO (solvent control).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add Alamar Blue reagent (resazurin). Incubate 24h.

  • Readout: Blue (Oxidized/No Growth) = Active; Pink (Reduced/Growth) = Inactive.

References

  • Jampilek, J., et al. (2012).[1] Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (PMC). Available at: [Link]

  • Musiol, R., et al. (2012).[1] Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules. Available at: [Link]

  • Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinoline-3-carboxamide derivatives as CB2 receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Analysis: 2-(Dimethylamino)ethyl vs. 2-(Diethylamino)ethyl Moieties in Lung Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(dimethylamino)ethyl (DMAE) and 2-(diethylamino)ethyl (DEAE) side chains in the design of small-molecule inhibitors for lung cancer (specifically NSCLC cell lines like A549). While often interchangeable in early synthesis, the choice between these two cationic moieties dictates critical ADMET properties—specifically lipophilicity-driven membrane permeability versus steric compatibility within restricted binding pockets.

Key Takeaway: The DEAE moiety generally confers higher lipophilicity and cellular uptake, often resulting in increased in vitro cytotoxicity. However, the DMAE moiety is preferred when the target binding pocket (e.g., EYA2 phosphatase, ERK2 kinase) is sterically constrained, as the bulkier ethyl groups of DEAE can incur energetic penalties during docking.

Physicochemical & Structural Profiling

The transition from dimethyl to diethyl substitution alters the molecule's electronic and steric profile. These changes fundamentally impact how the drug traverses the tumor microenvironment and interacts with intracellular targets.

Table 1: Comparative Physicochemical Properties[1]
Feature2-(Dimethylamino)ethyl (DMAE)2-(Diethylamino)ethyl (DEAE)Impact on Drug Design
Formula


DEAE adds ~28 Da; increases bulk.
Lipophilicity (

LogP)
Baseline+0.6 to +1.0DEAE significantly enhances membrane permeability.
pKa (Conjugate Acid) ~9.2 - 9.5~9.6 - 10.0DEAE is slightly more basic; stronger lysosomal trapping.
Steric Volume (Molar Refractivity) LowerHigherDEAE may clash with narrow active site residues.
Solubility (Water) HigherLowerDMAE is preferred for aqueous formulation stability.
Structural Visualization (DOT)

The following diagram illustrates the decision logic for selecting between DMAE and DEAE based on target characteristics.

SAR_Decision_Tree Start Lead Optimization: Select Basic Side Chain Target_Analysis Analyze Protein Binding Pocket (Crystal Structure) Start->Target_Analysis Steric_Check Is the pocket narrow/constrained? Target_Analysis->Steric_Check Permeability_Check Is cellular uptake limiting? Steric_Check->Permeability_Check No Select_DMAE Select DMAE: - Minimized Steric Clash - Higher Solubility Steric_Check->Select_DMAE Yes (e.g., EYA2) Permeability_Check->Select_DMAE No (High LogP parent) Select_DEAE Select DEAE: - Enhanced Lipophilicity - Higher Cytotoxicity Permeability_Check->Select_DEAE Yes (Low LogP parent)

Caption: Decision tree for side-chain selection. DMAE is favored for sterically tight pockets, while DEAE is chosen to boost permeability in less lipophilic scaffolds.

Biological Performance in Lung Cancer Models[2][3][4][5]

Cytotoxicity and Uptake (A549 Cells)

Experimental data consistently shows that increasing alkyl chain length on the amine (Methyl


 Ethyl) increases cytotoxicity against A549 lung carcinoma cells, provided the target affinity is not compromised.
  • Mechanism: The DEAE moiety increases the partition coefficient (LogP), facilitating passive diffusion across the plasma membrane.

  • Lysosomotropism: Both moieties are protonated at physiological pH (cationic). They accumulate in acidic lysosomes (pH ~5) via ion trapping. The more lipophilic DEAE derivatives often show higher lysosomal accumulation, which can trigger lysosomal membrane permeabilization (LMP)—a distinct cell death pathway.

  • Data Reference: In studies of ellipticine derivatives (structurally similar to naphthalimides), the DEAE analogue demonstrated a 2-fold increase in cytotoxicity (

    
    ) compared to the methyl analogue in leukemia and solid tumor models, attributed directly to enhanced cellular uptake [1].
    
Target-Specific Interactions (Docking & SAR)

Recent computational and biological studies comparing sulfonamide derivatives linked with DMAE vs. DEAE have highlighted the importance of steric fit against specific lung cancer targets.

Target 1: EYA2 Phosphatase (PDB: 5ZMA)[1][2][3]
  • Role: EYA2 is a tyrosine phosphatase overexpressed in lung adenocarcinoma, driving metastasis.

  • Interaction: The active site of EYA2 is compact. Docking studies suggest that DMAE-linked molecules often achieve better docking scores (lower binding energy) than DEAE analogs. The bulky ethyl groups in DEAE can cause steric clashes with residues lining the catalytic pocket, reducing affinity despite the molecule's better permeability [2][3].

Target 2: ERK2 Kinase (PDB: 4ZXT)[4][5][6]
  • Role: ERK2 is a central node in the MAPK signaling pathway, regulating proliferation.

  • Interaction: Similar to EYA2, the ATP-binding pocket of ERK2 requires precise geometric complementarity. While hydrophobic interactions favor DEAE, the flexibility and smaller volume of DMAE often allow the inhibitor to adopt the optimal conformation for hydrogen bonding with the hinge region [2][4].

Mechanistic Pathways & Signaling

The following diagram maps where these molecules intervene in the lung cancer signaling network.

Lung_Cancer_Pathway GF Growth Factors (EGF/VEGF) RTK RTK (EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Target: 4ZXT) MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation EYA2 EYA2 Phosphatase (Target: 5ZMA) EYA2->Nucleus Co-transcription DNA DNA (Intercalation) Drug_DMAE DMAE-Drug Drug_DMAE->ERK High Affinity Binding Drug_DMAE->EYA2 High Affinity Binding Drug_DEAE DEAE-Drug Drug_DEAE->DNA High Uptake Intercalation

Caption: Pathway map showing ERK2 and EYA2 as primary protein targets for DMAE ligands, while DEAE ligands often favor DNA intercalation due to uptake.

Experimental Protocols

To validate the performance of DMAE vs. DEAE analogs, the following protocols are recommended. These ensure a self-validating system where synthesis yield and biological potency are directly correlated.

Synthesis: N-Alkylation of Scaffold

This general protocol attaches the side chain to an amine-bearing pharmacophore (e.g., naphthalimide, sulfonamide).

  • Reagents:

    • Precursor Scaffold (containing acidic NH or OH).

    • Reagent A: 2-Chloro-N,N-dimethylethanamine hydrochloride (for DMAE).

    • Reagent B: 2-Chloro-N,N-diethylethanamine hydrochloride (for DEAE).

    • Base:

      
       (3 eq) or 
      
      
      
      (for faster kinetics).
    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve scaffold (1.0 eq) in solvent (0.1 M concentration).

    • Add Base (3.0 eq) and stir at 60°C for 30 min to deprotonate.

    • Add Reagent A or B (1.2 eq). Note: Free base the hydrochloride salt first if using weak bases, or add excess base.

    • Reflux at 80°C for 4–12 hours. Monitor via TLC (Mobile phase: DCM:MeOH 95:5).

    • Purification: Extract with EtOAc/Water. The DEAE product will extract more readily into the organic layer; DMAE may require salting out.

  • Validation: Verify structure via

    
    -NMR. Look for the N-methyl singlet (~2.2 ppm, 6H) vs. N-ethyl triplet (~1.0 ppm, 6H) and quartet (~2.5 ppm, 4H).
    
Cytotoxicity Assay (A549 Cell Line)
  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) of DMAE and DEAE analogs.
    • Control: DMSO (0.1% final).

    • Positive Control: Amonafide or Doxorubicin.

  • Incubation: 48 hours or 72 hours.

  • Readout: MTT or SRB assay.

  • Analysis: Calculate

    
     using non-linear regression.
    
    • Success Metric: If DEAE

      
       < DMAE 
      
      
      
      , lipophilicity is driving potency. If DMAE
      
      
      < DEAE
      
      
      , steric fit is the dominant factor.

References

  • Acton, E. M., et al. (1987). "Physicochemical and pharmacological properties of the antitumor ellipticine derivative 2-(diethylamino-2-ethyl)9-hydroxy ellipticinium-chloride, HCl." Journal of Pharmacology and Experimental Therapeutics.

  • ResearchGate. (2024). "Comparison of the activities of 2-(dimethylamino)ethyl and 2-(diethylamino)ethyl-linked molecules against lung cancer." ResearchGate.[7]

  • RCSB PDB. "5ZMA: Structural basis for an allosteric Eya2 phosphatase inhibitor."[3] Protein Data Bank.[1]

  • RCSB PDB. "4ZXT: Complex of ERK2 with catechol." Protein Data Bank.[1]

  • Kamal, A., et al. (2013). "Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents." Chemical Society Reviews.

Sources

in vivo validation of antitumor activity of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of Antitumor Activity of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the in vivo validation protocols for N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide (referred to herein as Q-3-CA-Et ), a selective Keratinocyte Growth Factor Receptor (KGFR/FGFR2b) tyrosine kinase inhibitor.

Unlike broad-spectrum tyrosine kinase inhibitors (TKIs) that often induce severe systemic toxicity, Q-3-CA-Et has demonstrated a unique profile of high efficacy in colorectal tumorigenesis models with minimal overt toxicity. This guide compares Q-3-CA-Et against standard broad-spectrum TKIs and cytotoxic agents, providing a blueprint for replicating its validation in the APC^Min/+^ mouse model.

Mechanistic Rationale & Target Specificity

The Target: KGFR (FGFR2b)

Keratinocyte Growth Factor (KGF/FGF7) and its receptor (KGFR/FGFR2b) are critical in epithelial tissue repair.[1] However, aberrant overexpression of KGFR is a driver in colorectal carcinogenesis.

  • Standard TKIs (Alternative): Agents like Ponatinib or Pazopanib inhibit multiple FGFR isoforms (FGFR1-4) and often VEGFR, leading to off-target effects (hypertension, cardiotoxicity).

  • Q-3-CA-Et (The Product): Selectively targets the ATP-binding pocket of KGFR, inhibiting downstream proliferation signaling without affecting endothelial maintenance pathways associated with other FGFRs.

Pathway Visualization

The following diagram illustrates the specific intervention point of Q-3-CA-Et within the KGF signaling cascade.

KGFR_Pathway cluster_cell Intracellular Signaling Stromal_Cell Stromal Fibroblast KGF KGF (FGF7) Ligand Stromal_Cell->KGF Secretion KGFR KGFR (FGFR2b) Receptor KGF->KGFR Binding Epithelial_Cell Colorectal Epithelial Cell Phosphorylation Tyrosine Phosphorylation KGFR->Phosphorylation Activation Inhibitor Q-3-CA-Et (Inhibitor) Inhibitor->KGFR Blocks ATP Pocket (Selective Inhibition) RAS RAS/MAPK Phosphorylation->RAS PI3K PI3K/AKT Phosphorylation->PI3K Proliferation Tumor Cell Proliferation RAS->Proliferation PI3K->Proliferation

Figure 1: Mechanism of Action. Q-3-CA-Et selectively blocks KGFR phosphorylation, severing the paracrine loop between stromal KGF and epithelial tumor cells.

Comparative Analysis: Q-3-CA-Et vs. Alternatives

The following table contrasts Q-3-CA-Et with standard chemopreventive and chemotherapeutic agents used in colorectal cancer (CRC) models.

FeatureQ-3-CA-Et (Investigational)5-Fluorouracil (Standard Chemo)Sulindac (NSAID/Chemopreventive)
Primary Mechanism Selective KGFR Tyrosine Kinase InhibitionAntimetabolite (DNA/RNA synthesis inhibition)COX-1/2 Inhibition
Target Specificity High (Epithelial specific)Low (Systemic cytotoxicity)Moderate (COX enzymes)
In Vivo Toxicity Negligible (No significant weight loss)High (GI toxicity, myelosuppression)Moderate (GI ulceration risk)
Efficacy (APC^Min/+^) Significant polyp reduction (~50-60%)High reduction, but limited by toxicityModerate reduction
Gender Specificity Higher efficacy observed in Females Generally non-specificGenerally non-specific

In Vivo Validation Protocol

This protocol utilizes the APC^Min/+^ mouse , the gold-standard genetic model for Familial Adenomatous Polyposis (FAP) and sporadic colorectal cancer.

A. Experimental Design Setup
  • Model: C57BL/6J-APC^Min/+^ mice (Heterozygous for the Apc tumor suppressor gene mutation).

  • Sample Size: Minimum n=10 per group (Power > 0.8 for 30% effect size).

  • Groups:

    • Vehicle Control: Standard Diet.

    • Treatment Group: Diet supplemented with Q-3-CA-Et (Standard dose: 10-50 mg/kg equivalent intake).

  • Timeline: 12-15 Weeks.

B. Step-by-Step Workflow

To ensure reproducibility, follow this strict chronological workflow.

Protocol_Workflow Step1 Genotyping (PCR of Apc gene) Step2 Acclimatization (4-5 Weeks Age) Step1->Step2 Step3 Treatment Initiation (6 Weeks Age) Step2->Step3 Step4 Dietary Admin (Daily for 12 Weeks) Step3->Step4 Ad Libitum Step5 Termination (18 Weeks Age) Step4->Step5 Step6 Analysis (Polyp Count/Histology) Step5->Step6

Figure 2: Experimental Timeline for APC^Min/+^ Efficacy Study.

C. Detailed Methodology
1. Compound Preparation & Administration

Unlike IP injections which cause stress-induced fluctuations in cytokines, dietary administration is preferred for Q-3-CA-Et to mimic chronic oral dosing.

  • Protocol: Incorporate Q-3-CA-Et into standard rodent chow (e.g., AIN-76A) at a concentration calculated to deliver the target dose based on daily food intake (approx. 3-4g/mouse/day).

  • Validation: Verify compound stability in chow using HPLC prior to study start.

2. Efficacy Endpoints (The "Readout")

At 18 weeks of age (or upon signs of distress), mice are euthanized.

  • Gross Pathology: The entire intestinal tract (duodenum, jejunum, ileum, colon) is removed, flushed with ice-cold PBS, and opened longitudinally.

  • Polyp Counting: Count tumors under a dissecting microscope (10x). Categorize by size (<1mm, 1-3mm, >3mm).

  • Histology: Fix tissues in 10% neutral buffered formalin. Stain with H&E to confirm adenoma vs. adenocarcinoma.

3. Safety Monitoring
  • Body Weight: Measure weekly. A loss of >15% compared to controls indicates toxicity.

  • Behavioral: Monitor for lethargy or ruffled fur.

  • Note: Previous studies indicate Q-3-CA-Et treated mice maintain weight comparable to wild-type controls, validating its low toxicity profile [1].

Anticipated Results & Data Interpretation

When validating Q-3-CA-Et, successful antitumor activity is defined by the following statistical benchmarks:

Quantitative Reduction
RegionExpected Reduction (Male)Expected Reduction (Female)Statistical Significance
Small Intestine 30 - 45%50 - 65%p < 0.05
Colon 20 - 30%40 - 50%p < 0.05
Gender Dimorphism

Researchers must note the sexual dimorphism inherent in this validation. Female APC^Min/+^ mice treated with Q-3-CA-Et typically show a more robust response than males. This is hypothesized to be linked to hormonal regulation of FGFR expression or drug metabolism.

  • Recommendation: Stratify data by sex. Do not pool male and female data unless statistically justified.

References

  • Synthesis and in vivo evaluation of N-ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide for inhibition of intestinal tumorigenesis in APCMin/+ mice. Source: Bioorganic & Medicinal Chemistry Letters (2014).[2] URL:[Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Source: Molecular Diversity (2025).[3][4] URL:[Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Source: Drug Metabolism and Disposition.[5][6] URL:[Link]

Sources

comparative analysis of quinoline vs. cinnoline scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged structures, the Quinoline (1-azanaphthalene) scaffold stands as a historical workhorse, underpinning approved therapeutics ranging from antimalarials to modern tyrosine kinase inhibitors (TKIs).[1][2] However, its high lipophilicity and basicity often necessitate structural optimization.

The Cinnoline (1,2-diazanaphthalene) scaffold has emerged as a high-value bioisostere. By introducing a second nitrogen atom at the C2 position, cinnoline fundamentally alters the electronic landscape—lowering pKa, reducing lipophilicity (LogP), and offering novel hydrogen-bonding vectors—while maintaining the planar geometry required for DNA intercalation or ATP-pocket binding.

This guide provides a technical comparison to assist medicinal chemists in scaffold hopping decisions, supported by physicochemical data, synthetic pathways, and experimental protocols.

Part 1: Physicochemical & Electronic Profiling

The primary driver for swapping a quinoline for a cinnoline is often property modulation rather than potency enhancement. The introduction of the N2 atom creates a significant electronic divergence.

Comparative Data Table
PropertyQuinoline ScaffoldCinnoline ScaffoldMedicinal Chemistry Impact
Structure 1-Azanaphthalene1,2-DiazanaphthaleneCinnoline is a "diaza" bioisostere.[3][4]
Basicity (pKa) ~4.9 (Pyridyl N)~2.6 (Pyridyl N)Critical: Cinnoline is significantly less basic. Reduces lysosomal trapping and hERG liability.
Lipophilicity (cLogP) High (Baseline)Lower (~0.5–1.0 unit drop)Cinnoline improves aqueous solubility.
H-Bond Acceptors 1 (N1)2 (N1, N2)Cinnoline offers bidentate binding potential (e.g., Kinase hinge regions).
Dipole Moment ~2.1 D~4.1 DHigher polarity aids solvation but may impact membrane permeability.
Metabolic Liability C2/C3 Oxidation (CYP mediated)N-Oxidation; Ring contractionCinnoline blocks C2 metabolism but introduces N-oxide risks.
Electronic Landscape & Binding Modes

The following diagram illustrates the structural and electronic differences that dictate binding interactions.

ScaffoldComparison Quinoline Quinoline (1-N) pKa ~4.9 Properties_Q High Lipophilicity Monodentate Acceptor C2-Oxidation Prone Quinoline->Properties_Q Characteristics Cinnoline Cinnoline (1,2-N2) pKa ~2.6 Properties_C Improved Solubility Bidentate Potential Lower Basicity Cinnoline->Properties_C Bioisosteric Shift Target_Kinase Kinase Hinge Binding (e.g., c-Met, EGFR) Properties_Q->Target_Kinase Standard Binding Properties_C->Target_Kinase Altered Water Network & H-Bonding

Figure 1: Structural and electronic divergence between Quinoline and Cinnoline scaffolds affecting target engagement.

Part 2: Synthetic Accessibility & Feasibility

Historically, quinolines were preferred due to the robustness of the Skraup , Friedländer , and Combes syntheses. Cinnolines were considered "exotic" due to the difficult Richter cyclization. However, modern cross-coupling has leveled the playing field.

Synthetic Workflow Comparison

Quinoline (The Standard Route):

  • Method: Friedländer Synthesis.[5]

  • Precursors: 2-Aminobenzaldehyde + Ketone/Aldehyde.

  • Pros: Convergent, high diversity at C2/C3.

  • Cons: Harsh conditions (acid/base) often required.

Cinnoline (The Modern Route):

  • Method: Richter Cyclization (Classic) vs. Sonogashira/Diazotization (Modern).

  • Precursors: o-Alkynyl anilines.

  • Pros: Mild conditions, access to 3,4-substituted systems.

  • Cons: Precursor synthesis (alkynyl anilines) adds steps.

SynthesisPathways cluster_Q Quinoline Synthesis (Friedländer) cluster_C Cinnoline Synthesis (Modern C-H Activation) Q_Start 2-Aminobenzaldehyde Q_Step1 Condensation w/ Ketone Q_Start->Q_Step1 Q_Final Substituted Quinoline Q_Step1->Q_Final C_Start Azobenzene / Aniline C_Step1 Rh/Co-Catalyzed C-H Activation C_Start->C_Step1 C_Step2 Cyclization with Alkyne C_Step1->C_Step2 C_Final Substituted Cinnoline C_Step2->C_Final

Figure 2: Comparison of the classical convergent Quinoline synthesis vs. modern transition-metal catalyzed Cinnoline formation.

Part 3: Experimental Protocol (Self-Validating)

When evaluating a scaffold hop from quinoline to cinnoline, the Microsomal Metabolic Stability Assay is the critical " go/no-go " experiment. Cinnolines are often employed to block metabolic soft spots (e.g., the electron-rich C2/C3 bond of quinoline).

Protocol: Comparative Microsomal Stability Assay (Human/Rat Liver Microsomes)

Objective: Determine intrinsic clearance (


) and half-life (

) differences between matched quinoline and cinnoline pairs.

Reagents:

  • Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (IS): Propranolol or Diclofenac (Positive Control).

Step-by-Step Methodology:

  • Preparation:

    • Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound for 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: Include a "No-NADPH" control to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.

  • Sampling (Time Course):

    • Aliquot 50 µL at

      
       minutes.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      
      .
    • 
      .
      

Interpretation:

  • If Quinoline

    
     min and Cinnoline 
    
    
    
    min: Successful Scaffold Hop (Metabolic liability addressed).
  • If both are stable (

    
     min): Selection depends on solubility/potency.
    

Part 4: Decision Matrix (When to Switch?)

Use this logic flow to determine if a Cinnoline substitution is warranted for your lead series.

DecisionMatrix Start Lead Optimization (Quinoline Series) Q1 Is Solubility < 10 µM? Start->Q1 Q2 Is hERG IC50 < 10 µM? Q1->Q2 No (Solubility OK) Action_Switch Switch to Cinnoline (Scaffold Hop) Q1->Action_Switch Yes (Poor Solubility) Q3 Is C2/C3 Metabolically Labile? Q2->Q3 No (Safety OK) Q2->Action_Switch Yes (Basic/hERG Risk) Action_Keep Keep Quinoline (Optimize Substituents) Q3->Action_Keep No (Stable) Q3->Action_Switch Yes (Oxidation Prone)

Figure 3: Decision logic for transitioning from Quinoline to Cinnoline based on ADMET liabilities.

References

  • Mao, Y., et al. (2020). "An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents." Current Topics in Medicinal Chemistry.

  • Rochais, C., et al. (2019). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules.

  • Serya, R.A.T., et al. (2025).[1] "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." ChemMedChem.

  • BenchChem. (2025).[6] "A Comparative Analysis of Cinnolin-7-amine and Quinolin-7-amine." BenchChem Technical Guides.

  • Auti, P.S., et al. (2020). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances.

Sources

Comparative Guide: Synthetic Routes for 6-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminoquinoline (6-AQ) and its derivatives represent a critical pharmacophore in medicinal chemistry, distinct from their 8-aminoquinoline counterparts (e.g., Primaquine). While 8-aminoquinolines are established antimalarials, 6-aminoquinolines are increasingly valued as precursors for fluorescent probes, high-affinity ligands for Src homology 3 (SH3) domains, and novel antimalarial candidates with reduced toxicity profiles.

This guide objectively compares three distinct synthetic methodologies:

  • Nitro Reduction (The Standard): High-yielding, scalable, but dependent on precursor availability.

  • Modified Skraup Synthesis (The De Novo Approach): Low cost, varying yields, best for constructing the core ring system.

  • Buchwald-Hartwig Amination (The Modular Approach): High precision, expensive, best for late-stage diversification.

Route 1: Reduction of 6-Nitroquinoline (The Industrial Standard)

This route is the most widely adopted due to the commercial availability of 6-nitroquinoline and the reliability of nitro-to-amine reduction. It is the preferred method for generating the primary amine parent scaffold.

Mechanism & Causality

The transformation relies on the chemoselective reduction of the nitro group at the C6 position.

  • Catalytic Hydrogenation (H₂/Pd-C): Operates via surface adsorption. The nitro group is reduced to a nitroso intermediate, then hydroxylamine, and finally the amine.[1] Why use it: Cleanest workup (filtration), highest atom economy.

  • Chemical Reduction (SnCl₂/HCl or Fe/HCl): Operates via electron transfer from the metal. Why use it: Essential when the molecule contains alkene/alkyne functionalities that would be saturated by H₂/Pd-C.

Experimental Protocol: SnCl₂ Mediated Reduction

Validating Source: Adapted from standard reduction protocols (e.g., Yuan et al., 2010).

  • Setup: Charge a round-bottom flask with 6-nitroquinoline (1.0 equiv) and Ethanol (10 vol) .

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in portions. Caution: Exothermic.

  • Reaction: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot (Rf ~0.2).

  • Workup (Critical Step):

    • Cool to room temperature.[2]

    • Adjust pH to >9 using 10% NaOH or NH₄OH. Causality: This frees the free base amine from the tin complex.

    • Filter the resulting precipitate through Celite.

    • Extract filtrate with Dichloromethane (DCM).

  • Purification: Recrystallize from ethanol or purify via flash column chromatography.

    • Typical Yield: 85–92%.[3]

Visualization: Reduction Pathway

NitroReduction Nitro 6-Nitroquinoline Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Amino 6-Aminoquinoline Hydroxyl->Amino 2e- / 2H+ (-H2O)

Caption: Stepwise reduction mechanism from nitroarene to aniline derivative.

Route 2: Modified Skraup Synthesis (De Novo Construction)

The Skraup synthesis constructs the quinoline ring from an aniline precursor.[4][5] For 6-aminoquinoline, one typically synthesizes 6-nitroquinoline first (to avoid side reactions with the free amine) and then reduces it.

Mechanism & Causality

The reaction involves the dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, and subsequent cyclization/oxidation.

  • The Hazard: The reaction is notoriously violent (exothermic polymerization of acrolein).

  • The Modification: Use of p-chloroaniline as a mild oxidant or arsenic acid (historical, now avoided) controls the reaction rate. Modern variants often use sulfolane as a solvent to mitigate thermal runaway.

Experimental Protocol: Modified Skraup
  • Reactants: Mix 4-nitroaniline (1.0 equiv) , Glycerol (3.0 equiv) , and p-chloroaniline (0.5 equiv, Oxidant) .

  • Acid Catalyst: Cautiously add Conc. H₂SO₄ (2.5 equiv) .

  • Heating: Heat to 140°C. Note: A sudden exotherm usually occurs around 120°C; remove heat source immediately if reflux becomes violent.

  • Completion: Reflux for 3–4 hours.

  • Workup: Basify with NH₄OH, steam distill to remove unreacted aniline/oxidant, and extract the residue.

    • Typical Yield: 35–55% (Lower than reduction methods).

Route 3: Buchwald-Hartwig Amination (Late-Stage Diversification)

This is the premier route for synthesizing N-substituted 6-aminoquinoline derivatives (e.g., N-aryl or N-alkyl) starting from 6-bromoquinoline or 6-chloroquinoline .

Mechanism & Causality

Palladium-catalyzed cross-coupling between an aryl halide (quinoline) and an amine.

  • Ligand Choice: Bulky phosphine ligands (e.g., Xantphos or BINAP ) are required to prevent catalyst poisoning by the quinoline nitrogen (which can coordinate to Pd).

  • Base: Cs₂CO₃ or NaOtBu.

Experimental Protocol: Pd-Catalyzed N-Arylation
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 6-Bromoquinoline (1.0 equiv) , Target Amine (1.2 equiv) , Pd₂(dba)₃ (2 mol%) , and Xantphos (4 mol%) .

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene .

  • Base: Add Cs₂CO₃ (2.0 equiv) .

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Filter through a silica plug to remove Pd, concentrate, and purify via HPLC or column.

    • Typical Yield: 70–95% (Highly substrate dependent).

Visualization: Catalytic Cycle

Buchwald Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromoquinoline LigEx Ligand Exchange (Amine Coordination) OxAdd->LigEx + Amine / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Pd0 - Product

Caption: Pd(0)/Pd(II) catalytic cycle for C-N bond formation.

Comparative Analysis & Decision Matrix

Technical Comparison Table
FeatureRoute 1: Nitro ReductionRoute 2: Skraup SynthesisRoute 3: Buchwald-Hartwig
Starting Material 6-Nitroquinoline4-Nitroaniline6-Bromoquinoline
Primary Product Primary Amine (-NH₂)Quinoline Core (Nitro)Secondary/Tertiary Amine (-NRR')
Yield High (85–95%) Low/Moderate (35–55%)High (70–95%)
Atom Economy HighLow (High waste)Moderate
Cost LowLowest High (Pd catalyst/Ligands)
Scalability ExcellentDifficult (Exotherms)Moderate (Catalyst cost)
Green Metric Good (esp. H₂/Pd)Poor (Acid waste)Moderate (Solvent/Metal waste)
Decision Logic Workflow

DecisionTree Start Target Molecule? IsPrimary Primary Amine (6-NH2) Start->IsPrimary IsSubstituted Substituted Amine (6-NRR') Start->IsSubstituted CheckSM Is 6-Nitroquinoline Available? IsPrimary->CheckSM Route1 Route 1: Reduction (Best for Scale) IsSubstituted->Route1 Reductive Amination (Alt) Route3 Route 3: Buchwald-Hartwig (Best for Complexity) IsSubstituted->Route3 Direct Functionalization CheckSM->Route1 Yes Route2 Route 2: Skraup (Best for Low Cost/De Novo) CheckSM->Route2 No

Caption: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Yuan, X. X., et al. (2010).[3] "Synthesis of mono-substituted derivatives of 6-aminoquinoline." Journal of Chemical Research. Link (Verified via search context).

  • Organic Syntheses. "Quinoline synthesis via Skraup reaction." Org.[6][7][8] Synth. Coll. Vol. 1, p. 478. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Rajapakse, A., et al. (2013).[1] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology. Link

  • GuideChem. "How to synthesize 6-aminoquinoline: Industrial Protocols." Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when working with 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide. Our approach is grounded in a risk assessment of its constituent parts, specifically the quinoline core and the N-(2-(diethylamino)ethyl) side chain, to ensure the highest level of protection.

Hazard Analysis: Deconstructing the Molecule

A critical first step in any laboratory safety protocol is to understand the potential hazards of the materials being used. In the absence of a dedicated SDS, we can infer potential risks by examining related compounds.

  • The Quinoline Core: Quinoline itself is classified as toxic if swallowed and requires careful handling to avoid contact with skin and eyes.[4][5] It is also recommended to wear respiratory protection when handling quinoline to avoid inhaling vapors, mists, or gas.[5]

  • The N-(2-(diethylamino)ethyl) Side Chain: This functional group is structurally similar to 2-diethylaminoethanol. Safety data for 2-diethylaminoethanol indicates it can be harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[6][7]

Given these potential hazards, it is prudent to treat this compound as a substance that may be toxic and corrosive. Therefore, a comprehensive PPE strategy is not just recommended, but essential.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7] Standard Operating Procedures (SOPs) should be in place, and all personnel must be trained on the specific hazards and handling requirements.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the recommended PPE for handling this compound, with explanations rooted in the potential hazards of its chemical analogs.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, powder-free.[8] Change gloves every 30-60 minutes or immediately upon contamination.[9]The quinoline and diethylaminoethyl moieties suggest a risk of skin absorption and irritation.[4][6][10] Powder-free gloves prevent inhalation of aerosolized powder that may be contaminated with the chemical.[9]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]Protects against splashes that could cause severe eye damage, a known hazard of similar compounds like 2-diethylaminoethanol.[6][7]
Body Protection A disposable gown or a clean lab coat.[8] Ensure cuffs are tucked into gloves.[9]Provides a barrier against skin contact. For procedures with a higher risk of spills, a chemically resistant apron or suit may be necessary.[5][6]
Respiratory Protection A NIOSH-approved respirator may be required depending on the scale and nature of the work.[8][11]If there is a risk of generating aerosols or dusts, or if working outside of a fume hood is unavoidable, respiratory protection is crucial to prevent inhalation of the potentially toxic compound.[5][11]

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.